Elsubrutinib
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
特性
IUPAC Name |
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZLHSLZZWMNP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643570-24-4 | |
| Record name | Elsubrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELSUBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elsubrutinib (ABBV-105): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsubrutinib (ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by AbbVie, this compound has been investigated for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It also includes comprehensive experimental protocols for key assays used in its preclinical characterization, along with a summary of its biological activity.
Discovery and Development
This compound was discovered and developed by AbbVie as part of their program to identify next-generation BTK inhibitors with improved selectivity and safety profiles for the treatment of autoimmune diseases. The development of selective BTK inhibitors was a strategic focus to target B-cell-mediated inflammatory processes. Clinical trials have evaluated this compound both as a monotherapy and in combination with other immunomodulatory agents, such as the JAK1 inhibitor upadacitinib, for conditions like SLE and RA.
Mechanism of Action
This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. BTK is a key component of the BCR signaling pathway, which is essential for B-cell development, differentiation, and activation. By irreversibly binding to the cysteine residue (Cys481) in the active site of BTK, this compound blocks its kinase activity. This inhibition disrupts downstream signaling cascades, leading to reduced B-cell proliferation and activation, thereby mitigating the autoimmune and inflammatory responses characteristic of diseases like SLE and RA.
Signaling Pathway
Caption: this compound's mechanism of action in the BTK signaling pathway.
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2014210255A1, where it is described as Example 30 (the (S)-enantiomer). The synthesis involves a multi-step process culminating in the formation of the final pyrazole carboxamide structure with the crucial acryloyl moiety for covalent modification of BTK.
Synthesis Scheme
Caption: Synthetic scheme for this compound (ABBV-105).
Detailed Synthetic Protocol
The synthesis of this compound proceeds through several key intermediates. The following is a representative, detailed protocol based on the procedures outlined in patent WO2014210255A1.
Step 1: Synthesis of 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide
-
A mixture of ethyl 2-cyanoacetate and 2-methyl-4-aminopyridine is reacted under basic conditions to form a pyrazolone intermediate.
-
The intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding chloropyrazole.
-
Finally, amination of the chloropyrazole with ammonia affords the key intermediate, 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide.
Step 2: Synthesis of (S)-tert-butyl 3-(4-carbamoyl-5-((2-methylpyridin-4-yl)amino)-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide is reacted with (S)-tert-butyl 3-formylpiperidine-1-carboxylate in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the piperidine-substituted pyrazole.
Step 3: Synthesis of (S)-5-amino-1-(piperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide
-
The Boc protecting group on the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).
Step 4: Synthesis of this compound ((S)-5-amino-1-(1-acryloylpiperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide)
-
The deprotected piperidine intermediate is reacted with acryloyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM at a low temperature (e.g., 0 °C) to yield this compound.
-
The final product is purified by standard chromatographic techniques.
Quantitative Data
| Parameter | Value | Reference |
| BTK Catalytic Domain IC₅₀ | 0.18 µM | [1][2] |
| BTK (C481S mutant) IC₅₀ | 2.6 µM | [1] |
Experimental Protocols
BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]
Caption: Workflow for the ADP-Glo™ BTK kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and serial dilutions of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme, substrate, and this compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK activity.
-
Data Analysis: Calculate the percent inhibition of BTK activity at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B-cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on B-cell proliferation following stimulation of the B-cell receptor.[8][9][10][11][12]
Methodology:
-
Cell Preparation: Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or use a B-cell line.
-
Cell Culture: Plate the B-cells in a 96-well plate in a suitable culture medium.
-
Treatment and Stimulation: Add serial dilutions of this compound to the wells. After a pre-incubation period, stimulate the cells with an anti-IgM antibody to cross-link the BCR and induce proliferation.
-
³H-Thymidine Labeling: After 48-72 hours of incubation, add ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the effect of this compound on B-cell proliferation by comparing the counts per minute (CPM) in treated wells to untreated, stimulated controls.
Basophil Activation Assay (Flow Cytometry)
This assay assesses the effect of this compound on basophil activation by measuring the surface expression of activation markers, such as CD63, following stimulation.[13][14][15][16][17]
Methodology:
-
Blood Collection: Obtain fresh human whole blood.
-
Treatment and Stimulation: Aliquot the whole blood into tubes and pre-incubate with serial dilutions of this compound. Stimulate basophil activation by adding an anti-IgE antibody or a relevant allergen.
-
Staining: After a short incubation (e.g., 15-30 minutes at 37°C), stop the reaction and stain the cells with fluorescently labeled antibodies against a basophil-specific marker (e.g., CD203c or CCR3) and an activation marker (CD63).
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells to determine the level of activation and the inhibitory effect of this compound.
In Vivo Efficacy Models
A widely used preclinical model for rheumatoid arthritis.[18][19][20][21]
Methodology:
-
Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible rat strains (e.g., Lewis rats) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7-10 days later.
-
Treatment: Begin oral administration of this compound or vehicle control at the onset of clinical signs of arthritis or prophylactically.
-
Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
A spontaneous model of lupus that mimics many features of the human disease.[22][23][24][25][26]
Methodology:
-
Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling SLE.
-
Treatment: Begin oral administration of this compound or vehicle control at an age when disease manifestations, such as proteinuria, typically begin to appear (e.g., 20-24 weeks of age).
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.
-
Autoantibodies: Measure serum levels of anti-dsDNA antibodies by ELISA at regular intervals.
-
Survival: Monitor and record animal survival.
-
-
Terminal Analysis: At the end of the study, collect kidneys for histopathological evaluation of glomerulonephritis and immune complex deposition. Analyze serum for markers of kidney function (e.g., blood urea nitrogen).
Conclusion
This compound (ABBV-105) is a promising, selective, and irreversible BTK inhibitor with a well-defined mechanism of action. Its discovery and development by AbbVie represent a targeted approach to treating B-cell-mediated autoimmune diseases. The synthetic route to this compound is well-documented, and its preclinical characterization has been performed using a suite of robust in vitro and in vivo assays that have demonstrated its potential as a therapeutic agent for conditions such as systemic lupus erythematosus and rheumatoid arthritis. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 9. criver.com [criver.com]
- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detection of allergen-induced basophil activation by expression of CD63 antigen using a tricolour flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometric basophil activation test by detection of CD63 expression in patients with immediate-type reactions to betalactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. inotiv.com [inotiv.com]
- 25. criver.com [criver.com]
- 26. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Bruton's Tyrosine Kinase Inhibition by Elsubrutinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Elsubrutinib (ABBV-105), a covalent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound has been investigated for its therapeutic potential in autoimmune diseases, including systemic lupus erythematosus (SLE). This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] As a covalent inhibitor, this compound forms an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][3] This permanent binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are essential for B-cell activation and proliferation.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its in vitro potency and clinical efficacy data from the Phase 2 SLEek study (NCT03978520).
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Reference |
| BTK Catalytic Domain | IC50 | 0.18 µM | [2] |
| BTK (C481S Mutant) | IC50 | 2.6 µM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Efficacy of this compound in the Phase 2 SLEek Study (NCT03978520) at Week 24
| Treatment Arm | Primary Endpoint Met (SRI-4 and Glucocorticoid Dose ≤10 mg QD) | P-value vs. Placebo | Reference |
| This compound 60 mg QD | Discontinued due to lack of efficacy | N/A | [4][5] |
| Upadacitinib 30 mg QD | 54.8% | 0.028 | [4] |
| ABBV-599 High Dose (this compound 60 mg + Upadacitinib 30 mg) | 48.5% | 0.081 | [4] |
| Placebo | 37.3% | N/A | [4] |
The this compound monotherapy and ABBV-599 low dose arms were discontinued following a planned interim analysis showing a lack of efficacy.[4][5]
Table 3: Pharmacokinetic Parameters
Signaling Pathways
This compound's inhibition of BTK disrupts key signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols based on standard methodologies for evaluating covalent BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against the BTK enzyme.
Caption: Workflow for an in vitro BTK kinase inhibition assay.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are diluted in kinase buffer.
-
Reaction Incubation: this compound dilutions are pre-incubated with the BTK enzyme in a 384-well plate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Progression: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Detection: The reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent such as ADP-Glo™, which measures luminescence.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cell-Based BTK Phosphorylation Assay
This protocol outlines a method to assess the effect of this compound on BTK auto-phosphorylation in a cellular context using Western blotting.
Methodology:
-
Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos cells) is cultured and then treated with varying concentrations of this compound for a specific duration (e.g., 2 hours).
-
Cell Stimulation: Cells are stimulated with an agent that activates the B-cell receptor, such as anti-IgM, for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Tyr223). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total BTK to ensure equal protein loading.
-
Data Analysis: The intensity of the phospho-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibitory effect of this compound.
Conclusion
This compound is a potent, covalent inhibitor of Bruton's tyrosine kinase. While it demonstrated clear in vitro activity, the monotherapy arm of the Phase 2 SLEek trial in patients with systemic lupus erythematosus was discontinued due to a lack of clinical efficacy.[4][5] Further research and clinical development may explore its utility in other indications or in combination with other therapeutic agents. The data and protocols presented here provide a comprehensive technical foundation for researchers and professionals in the field of drug development.
References
- 1. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of ABBV-599 High Dose (this compound 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Elsubrutinib Signaling Pathway: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsubrutinib (formerly ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple signaling pathways within hematopoietic cells, BTK represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the this compound signaling pathway, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core molecular interactions. While this compound demonstrated promising preclinical activity, its development as a monotherapy for rheumatoid arthritis and systemic lupus erythematosus was halted due to a lack of clinical efficacy. This document serves as a comprehensive resource for researchers in the field of kinase inhibition and autoimmune disease.
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the signaling cascade downstream of the B-cell receptor (BCR), as well as other immune receptors, including Fc receptors (FcR) and Toll-like receptors (TLR). Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by B-cell hyperactivity and autoantibody production, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
This compound was developed as a second-generation BTK inhibitor, designed to form a covalent bond with the Cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition. This mechanism of action was intended to provide sustained target engagement and potent suppression of pro-inflammatory signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting BTK, thereby modulating downstream signaling pathways that are critical for the function of various immune cells.
B-Cell Receptor (BCR) Signaling
The primary pathway inhibited by this compound is the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. The culmination of this signaling cascade is the activation of transcription factors, including NF-κB, which promote B-cell proliferation, differentiation, and antibody production. This compound, by irreversibly binding to BTK, effectively blocks these downstream events.[1]
Fc Receptor (FcR) and Toll-like Receptor (TLR) Signaling
This compound also demonstrates inhibitory effects on signaling pathways downstream of Fc receptors and select Toll-like receptors. It has been shown to inhibit histamine release from IgE-stimulated basophils (FcεRI-mediated) and IL-6 release from IgG-stimulated monocytes (FcγR-mediated).[1] Furthermore, this compound inhibits TNF-α release from peripheral blood mononuclear cells (PBMCs) stimulated with CpG-DNA, which signals through TLR9.[1] This suggests that this compound can modulate immune responses beyond B-cell specific pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay | IC50 | Reference |
| BTK catalytic domain | Enzymatic Assay | 0.18 µM | [1] |
| BTK (C481S mutant) | Enzymatic Assay | 2.6 µM | [1] |
Table 2: Preclinical Efficacy in Animal Models
| Model | Species | Dosing | Key Findings | Reference |
| Collagen-Induced Arthritis | Rat | 0.1-10 mg/kg, p.o. | Dose-dependent inhibition of paw swelling and bone volume loss. | [1] |
| NZBWF1 Lupus Model | Mouse | 10 mg/kg (QD and BID), p.o. | Significantly prevented the onset of proteinuria and prolonged survival. | [1] |
Table 3: Clinical Trial Efficacy Data (Monotherapy)
| Trial ID | Indication | Treatment Arm | Primary Endpoint | Result | Reference |
| NCT03682705 | Rheumatoid Arthritis | This compound 5 mg | Change from baseline in DAS28-CRP at Week 12 | -0.21 (p=0.57 vs. placebo) | [2] |
| This compound 20 mg | -0.20 (p=0.61 vs. placebo) | [2] | |||
| This compound 60 mg | -0.40 (p=0.29 vs. placebo) | [2] | |||
| NCT03978520 | Systemic Lupus Erythematosus | This compound 60 mg | SRI-4 response at Week 24 | Discontinued due to lack of efficacy |
Note: The this compound monotherapy arms in both the RA and SLE trials were discontinued due to a lack of significant clinical efficacy.
Table 4: Clinical Trial Efficacy Data (Combination Therapy with Upadacitinib in SLE - NCT03978520)
| Endpoint | Timepoint | This compound 60 mg + Upadacitinib 30 mg | Placebo | Reference |
| SRI-4 Response | Week 24 | 48.5% | 37.3% | |
| BICLA Response | Week 48 | Maintained or improved vs. placebo | ||
| LLDAS Response | Week 48 | Maintained or improved vs. placebo |
Experimental Protocols
Detailed experimental protocols for the studies cited are proprietary to the conducting organizations. However, based on standard methodologies in the field, the following outlines the likely approaches taken.
BTK Enzymatic Assay
A common method for determining the enzymatic activity of BTK is a kinase assay that measures the phosphorylation of a substrate.
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay where the amount of ATP consumed is measured, or a fluorescence-based method.
-
The concentration of this compound that inhibits 50% of the BTK enzymatic activity (IC50) is calculated from the dose-response curve.
Cellular Assays
Methodology:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are incubated with varying concentrations of this compound.
-
The cells are then stimulated with an anti-IgE antibody to induce basophil degranulation.
-
The supernatant is collected, and the concentration of histamine is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The inhibitory effect of this compound on histamine release is determined.
Methodology:
-
Isolated B-cells are cultured in the presence of varying concentrations of this compound.
-
B-cell proliferation is stimulated by adding an anti-IgM antibody or other mitogens.
-
After a defined incubation period, cell proliferation is measured using methods such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
The concentration of this compound that inhibits 50% of B-cell proliferation is calculated.
Conclusion
This compound is a potent and selective irreversible inhibitor of BTK that demonstrated significant efficacy in preclinical models of autoimmune diseases. Its mechanism of action is centered on the disruption of BCR and other immune receptor signaling pathways. However, despite the strong preclinical rationale, this compound failed to show significant clinical benefit as a monotherapy in Phase 2 trials for rheumatoid arthritis and systemic lupus erythematosus. The combination of this compound with the JAK inhibitor Upadacitinib showed some efficacy in SLE, though the contribution of this compound to this effect remains to be fully elucidated. The journey of this compound from a promising preclinical candidate to its discontinuation as a monotherapy highlights the challenges in translating preclinical findings into clinical success for autoimmune diseases. The data and analyses presented in this guide provide valuable insights for the ongoing development of kinase inhibitors for immunological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Elsubrutinib: A Technical Guide to Cellular Targets and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of multiple immunoreceptor signaling pathways, BTK is a critical therapeutic target for a range of inflammatory and autoimmune diseases.[3] This technical guide provides an in-depth overview of the cellular targets of this compound and its downstream effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Cellular Targets and Potency
The primary cellular target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[3] this compound forms a covalent bond with the cysteine 481 (Cys481) residue in the ATP-binding domain of BTK, leading to its irreversible inhibition.[1] The importance of this interaction is highlighted by the significantly reduced potency of this compound against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1]
Quantitative Data: In Vitro Potency of this compound
| Target/Assay | Cell Type/System | IC50 | Reference |
| BTK Catalytic Domain (Enzymatic Assay) | Recombinant Human BTK | 0.18 µM | [1][2] |
| BTK (C481S) Mutant (Enzymatic Assay) | Recombinant Human BTK | 2.6 µM | [1] |
| B-Cell Receptor (BCR) Signaling (IgM-mediated B-cell proliferation) | Not Specified | Potent Inhibition | [1][2] |
| Fcε Receptor (FcεR) Signaling (Histamine release) | IgE-stimulated Basophils | Potent Inhibition | [1][2] |
| Fcγ Receptor (FcγR) Signaling (IL-6 release) | IgG-stimulated Monocytes | Potent Inhibition | [1][2] |
| Toll-like Receptor 9 (TLR9) Signaling (TNF-α release) | CpG-DNA stimulated PBMCs | Potent Inhibition | [1][2] |
| Toll-like Receptor 4 (TLR4) Signaling (TNF-α release) | LPS-stimulated PBMCs | No significant inhibition | [1] |
| Toll-like Receptor 7/8 (TLR7/8) Signaling (TNF-α release) | R848-stimulated PBMCs | No significant inhibition | [1] |
Downstream Signaling Effects
By inhibiting BTK, this compound effectively blocks the signal transduction downstream of several key immunoreceptors, primarily the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptor 9 (TLR9).[1][3] These pathways are crucial for B-cell proliferation, differentiation, and the production of pro-inflammatory cytokines.
B-Cell Receptor (BCR) Signaling
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a critical node in this pathway, downstream of Src-family kinases (like Lyn) and Syk. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2). PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates protein kinase C (PKC) and Ras/Raf/MEK/ERK pathways, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of genes involved in B-cell activation and survival.[4][5] this compound's inhibition of BTK halts this cascade, thereby preventing B-cell activation.
Fc Receptor (FcR) and Toll-like Receptor 9 (TLR9) Signaling
This compound also demonstrates potent inhibition of signaling downstream of FcεR and FcγR, which are involved in the activation of basophils and monocytes, respectively.[1][2] Furthermore, it blocks TLR9-mediated signaling in plasmacytoid dendritic cells and B-cells, which is a key pathway in the production of type I interferons and other pro-inflammatory cytokines in certain autoimmune diseases.[1][3] The signaling cascades for these receptors also utilize BTK as a crucial signal transducer, and thus are effectively inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
BTK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the in vitro potency of this compound against the purified BTK catalytic domain.
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK catalytic domain (amino acids 393-659) with an N-terminal His6 tag, expressed in Sf9 insect cells.
-
TR-FRET-based peptide substrate (e.g., Biotin-(Ahx)-AVLESEEELYSSARQ-NH2).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound, serially diluted in DMSO.
-
-
Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
Add this compound at various concentrations or DMSO (vehicle control) to the wells.
-
Add the BTK enzyme and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate in the dark at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the two emission signals is calculated.
-
The percent inhibition is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
B-Cell Proliferation Assay
Objective: To assess the effect of this compound on BCR-mediated B-cell proliferation.
Methodology:
-
Cell Culture:
-
Use a B-cell line (e.g., Ramos) or primary B-cells isolated from peripheral blood.
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Procedure:
-
Plate the B-cells in a 96-well plate.
-
Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an anti-IgM antibody to cross-link the BCR.
-
Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).
-
Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT), for the final few hours of incubation.
-
-
Data Analysis:
-
Measure the incorporation of [3H]-thymidine (by scintillation counting) or the colorimetric signal (by spectrophotometry).
-
Calculate the percent inhibition of proliferation relative to the stimulated control.
-
Determine the IC50 value.
-
Western Blot for Downstream Signaling
Objective: To analyze the effect of this compound on the phosphorylation of downstream signaling molecules like PLCγ2 and ERK.
Methodology:
-
Sample Preparation:
-
Culture B-cells and pre-treat with this compound or DMSO as described in the proliferation assay.
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-30 minutes) to induce phosphorylation of signaling proteins.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-PLCγ2, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-protein signal to a total protein control (e.g., total PLCγ2, total ERK, or a housekeeping protein like β-actin).
-
Conclusion
This compound is a highly potent and selective irreversible inhibitor of BTK that effectively blocks signaling downstream of key immunoreceptors involved in the pathogenesis of inflammatory and autoimmune diseases. Its well-characterized mechanism of action, targeting BTK-dependent pathways such as BCR, FcR, and TLR9 signaling, provides a strong rationale for its clinical development. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors. Further investigation into the broader proteomic and phosphoproteomic consequences of this compound treatment will continue to refine our understanding of its therapeutic effects and potential biomarkers of response.
References
- 1. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Elsubrutinib's Role in Monocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib (ABBV-105) is an orally active, potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B lymphocytes and monocytes. Its involvement in B cell receptor (BCR) signaling is well-established, making it a therapeutic target for B-cell malignancies.[3] However, emerging evidence highlights the significance of BTK in the innate immune system, particularly in the activation of monocytes and macrophages.
Monocytes are key players in the inflammatory response, and their activation is a critical step in the pathogenesis of numerous autoimmune and inflammatory diseases. Upon activation, monocytes can differentiate into macrophages and secrete a variety of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which contribute to tissue damage and disease progression. One of the key activation pathways in monocytes is mediated by the engagement of Fc gamma receptors (FcγRs) by immune complexes (antigen-antibody complexes). This guide provides an in-depth technical overview of the role of this compound in modulating monocyte activation, with a focus on its inhibitory effects on FcγR-mediated signaling and subsequent cytokine release.
Mechanism of Action: BTK Inhibition in Monocytes
This compound exerts its effects by covalently and irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme.[1] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting its ability to phosphorylate downstream substrates and propagate signaling cascades.
In monocytes, BTK is a critical component of the signaling pathway downstream of FcγRs. When immune complexes bind to FcγRs on the monocyte surface, it triggers a signaling cascade that leads to cellular activation, including the production and release of pro-inflammatory cytokines like IL-6. This compound's inhibition of BTK interrupts this signaling pathway, thereby dampening the activation of monocytes and reducing the production of inflammatory mediators. Specifically, this compound has been shown to inhibit IL-6 release from IgG-stimulated monocytes, which utilize Fcγ receptors.
Signaling Pathway: FcγR-Mediated Monocyte Activation and its Inhibition by this compound
The activation of monocytes via FcγRs and the subsequent production of IL-6 is a complex process involving a cascade of intracellular signaling events. This compound intervenes at a key juncture in this pathway.
Caption: FcγR signaling cascade in monocytes and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on monocyte activation, specifically the release of IL-6 following stimulation with IgG, has been quantified in preclinical studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Type | Stimulation | Reference |
| IC | Data to be extracted | Human Monocytes | IgG | Goess et al. (2019) - To be confirmed |
| IC | 0.18 µM | - | - | [2] |
| Other Cytokine Inhibition | Data to be extracted | Human Monocytes | IgG | Goess et al. (2019) - To be confirmed |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in monocyte activation. These protocols are based on standard immunological assays and will be refined with specific details from the primary literature.
Monocyte Isolation
-
Objective: To obtain a pure population of primary human monocytes from peripheral blood.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC fraction by negative selection using a magnetic-activated cell sorting (MACS) monocyte isolation kit. This method depletes non-monocytic cells (T cells, B cells, NK cells, etc.), leaving a highly pure population of untouched monocytes.
-
The purity of the isolated monocytes is assessed by flow cytometry using antibodies against CD14 (a monocyte marker) and markers for other leukocyte populations.
-
Monocyte Activation Assay
-
Objective: To measure the effect of this compound on the production of IL-6 by monocytes stimulated with IgG.
-
Methodology:
-
Isolated human monocytes are seeded in 96-well culture plates at a specific density (e.g., 1 x 10^5 cells/well).
-
The cells are pre-incubated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Monocyte activation is induced by adding plate-bound human IgG. To prepare IgG-coated plates, wells are pre-coated with a solution of human IgG and incubated overnight, followed by washing to remove unbound IgG.
-
The cells are then incubated for a defined period (e.g., 24 hours) to allow for cytokine production.
-
After incubation, the cell culture supernatants are collected.
-
IL-6 Quantification (ELISA)
-
Objective: To quantify the concentration of IL-6 in the cell culture supernatants.
-
Methodology:
-
An enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of IL-6.
-
A 96-well plate is coated with a capture antibody specific for human IL-6.
-
The collected cell culture supernatants and a standard curve of recombinant human IL-6 are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added.
-
A substrate for the enzyme is added, which results in a colorimetric reaction.
-
The absorbance is read using a microplate reader, and the concentration of IL-6 in the samples is determined by interpolating from the standard curve.
-
Experimental Workflow
The overall workflow for investigating the impact of this compound on monocyte activation is depicted below.
References
Elsubrutinib's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the signaling pathways of various immune cells. BTK is a key mediator of B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) signaling, all of which are pivotal in the production of cytokines that drive inflammatory and autoimmune diseases. Preclinical evidence demonstrates that this compound effectively modulates cytokine production in a pathway-specific manner, highlighting its therapeutic potential in autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. This guide provides a detailed overview of the quantitative effects of this compound on cytokine production, the experimental methodologies used to determine these effects, and the underlying signaling pathways.
Quantitative Impact of this compound on Cytokine Production
This compound has been shown to inhibit the release of several key pro-inflammatory cytokines from various immune cell types upon stimulation of distinct signaling pathways. The following tables summarize the available quantitative data on the inhibitory effects of this compound.
| Cytokine | Cell Type | Stimulus | Pathway | Measurement | Result | Reference |
| Interleukin-6 (IL-6) | Monocytes | Immune globulin G (IgG) | Fcγ Receptor (FcγR) | IL-6 Release | Inhibition | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Peripheral Blood Mononuclear Cells (PBMCs) | CpG-DNA | Toll-like Receptor 9 (TLR9) | TNF-α Release | Inhibition | [1] |
| Histamine | Basophils | Immune globulin E (IgE) | Fcε Receptor (FcεR) | Histamine Release | Inhibition | [1] |
| Target | Parameter | Value | Reference |
| Bruton's Tyrosine Kinase (BTK) Catalytic Domain | IC50 | 0.18 µM | [1] |
| BTK (C481S mutant) | IC50 | 2.6 µM | [1] |
Note: The data presented is based on available preclinical abstracts and publications. More detailed dose-response relationships and IC50 values for cytokine inhibition would be available in the full-text publications.
Experimental Protocols
The following sections describe the general methodologies employed in preclinical studies to assess the impact of this compound on cytokine production.
Cell-Based Cytokine Release Assays
Objective: To quantify the in vitro effect of this compound on the production and release of specific cytokines from primary human immune cells following pathway-specific stimulation.
General Protocol Outline:
-
Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocytes or basophils are further purified from the PBMC fraction using positive or negative selection methods (e.g., magnetic-activated cell sorting).
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
This compound Treatment:
-
Cells are pre-incubated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) to allow for target engagement.
-
-
Cellular Stimulation:
-
FcγR-Mediated Stimulation (for IL-6 release from monocytes): Cells are stimulated with plate-bound or soluble immune globulin G (IgG).
-
FcεR-Mediated Stimulation (for histamine release from basophils): Cells are sensitized with Immune globulin E (IgE) followed by stimulation with an anti-IgE antibody or a specific antigen.
-
TLR9-Mediated Stimulation (for TNF-α release from PBMCs): Cells are stimulated with CpG-DNA.
-
-
Sample Collection and Analysis:
-
Cell culture supernatants are collected after a defined incubation period (e.g., 24-48 hours).
-
Cytokine concentrations in the supernatants are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of each cytokine is calculated from the dose-response curves.
-
BTK Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the catalytic function of the BTK enzyme.
General Protocol Outline:
-
Reagents:
-
Recombinant human BTK enzyme.
-
A specific peptide substrate for BTK.
-
Adenosine triphosphate (ATP).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
The BTK enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
-
Detection:
-
The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or non-radiometric methods using phosphospecific antibodies in an ELISA format or luminescence-based ATP detection assays.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the BTK enzymatic activity, is determined from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effects on cytokine production by targeting BTK, a crucial signaling molecule downstream of multiple immunoreceptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Overview of BTK-Dependent Signaling Pathways
Caption: Overview of BTK's central role in immunoreceptor signaling pathways leading to cytokine production.
Fc Receptor (FcR) Signaling and this compound Inhibition
Caption: this compound inhibits FcR-mediated cytokine and histamine release by blocking BTK activation.
Toll-like Receptor 9 (TLR9) Signaling and this compound Inhibition
Caption: this compound blocks TLR9-dependent TNF-α production through the inhibition of BTK.
Experimental Workflow for Assessing this compound's Effect on Cytokine Production
Caption: A generalized workflow for the in vitro assessment of this compound's impact on cytokine production.
Conclusion
This compound is a selective and irreversible BTK inhibitor that demonstrates clear immunomodulatory effects by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action is directly tied to the central role of BTK in mediating signals from B-cell receptors, Fc receptors, and Toll-like receptors. The preclinical data strongly support the therapeutic rationale for this compound in autoimmune diseases where these signaling pathways and the resultant cytokine production are dysregulated. Further detailed quantitative analysis from ongoing and future studies will continue to refine our understanding of this compound's precise impact on the broader cytokine network and its clinical implications.
References
Elsubrutinib: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsubrutinib (also known as ABBV-105) is a potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and clinical trial outcomes of this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of immunology and drug discovery.
Chemical Structure and Identification
This compound is a small molecule with the chemical formula C₁₇H₁₉N₃O₂. Its structure is characterized by a 1H-indole-7-carboxamide core linked to a 1-acryloylpiperidin-3-yl moiety. The (S)-stereoisomer is the active enantiomer.
| Identifier | Value |
| IUPAC Name | 4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide[1] |
| CAS Number | 1643570-24-4[1] |
| Molecular Formula | C₁₇H₁₉N₃O₂[1] |
| Molecular Weight | 297.35 g/mol [1] |
| SMILES | C=CC(=O)N1CCC--INVALID-LINK--C2=C3C=CNC3=C(C=C2)C(=O)N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.
| Property | Value | Source |
| Physical State | Solid | Assumed from handling information |
| Solubility | DMSO: 59 mg/mL | [2] |
| Ethanol: 4 mg/mL | [2] | |
| Water: Insoluble | [2] | |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Note: Experimental values for melting point and pKa are not publicly available at the time of this publication.
Pharmacological Properties and Mechanism of Action
This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] It selectively targets the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inactivation of the enzyme.[3] This irreversible binding prevents the phosphorylation of downstream substrates, thereby blocking the B-cell receptor (BCR) signaling pathway.[2][3]
In Vitro Potency
| Parameter | Value |
| IC₅₀ (BTK catalytic domain) | 0.18 µM[2][3] |
| IC₅₀ (BTK C481S mutant) | 2.6 µM[3] |
The significant loss of potency against the C481S mutant confirms the covalent mechanism of action targeting the cysteine residue.[3]
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. This compound's inhibition of BTK disrupts this pathway.
References
Elsubrutinib: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2] As a non-receptor tyrosine kinase, BTK is essential for the development, differentiation, and activation of B-lymphocytes.[3] Its pivotal role in B-cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways for researchers in basic and translational immunology.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of BTK.[2] It forms a permanent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK enzyme.[6] This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling cascades.
The primary pathway modulated by this compound is the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated by SRC-family kinases like LYN and SYK.[6][7] This leads to the activation of BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][6] PLCγ2 activation results in the generation of second messengers, ultimately leading to the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[6] By irreversibly inhibiting BTK, this compound effectively halts this entire downstream cascade.
Beyond B-cells, this compound also impacts other immune cells where BTK plays a signaling role. It has been shown to inhibit:
-
Fc Receptor Signaling: It blocks signaling from Fc epsilon (Fcε) and Fc gamma (Fcγ) receptors, thereby inhibiting histamine release from basophils and IL-6 release from monocytes.[1]
-
Toll-Like Receptor (TLR) Signaling: this compound can inhibit TNF-α release from peripheral blood mononuclear cells (PBMCs) stimulated through TLR9, which utilizes ITAM motifs for signaling.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key potency metrics.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
| Biochemical Assay | BTK Catalytic Domain | Enzyme Inhibition | 0.18 µM | [1][2] |
| Biochemical Assay | BTK (C481S mutant) | Enzyme Inhibition | 2.6 µM | [1] |
| Cellular Assay | IgE-stimulated basophils | Histamine Release | Inhibited | [1] |
| Cellular Assay | IgG-stimulated monocytes | IL-6 Release | Inhibited | [1] |
| Cellular Assay | IgM-mediated B-cells | Proliferation | Inhibited | [1] |
| Cellular Assay | CpG-DNA stimulated PBMCs | TNF-α Release | Inhibited | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition
The following diagram illustrates the key components of the BCR signaling cascade and highlights the point of inhibition by this compound.
Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro effects of this compound.
BTK Phosphorylation Assay (Western Blot)
This protocol is designed to measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context following BCR stimulation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
BCR stimulating agent (e.g., Goat F(ab')2 Anti-Human IgM)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture Ramos cells to a density of approximately 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Aliquot cells into tubes. Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.
-
Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total BTK antibody to serve as a loading control.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal for each sample.
B-cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of B-cells following BCR stimulation.
Materials:
-
Primary B-cells or a B-cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BCR stimulating agent (e.g., anti-IgM) and co-stimulatory agent (e.g., IL-4)
-
Proliferation measurement reagent (e.g., CellTiter-Glo®, BrdU, or [3H]-thymidine)
-
96-well clear or white-walled cell culture plates
Procedure:
-
Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Inhibitor Treatment: Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Stimulation: Add the stimulating agents (e.g., anti-IgM and IL-4) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.
-
For BrdU: Add BrdU for the final 4-18 hours of incubation, then follow the manufacturer's protocol for fixation, antibody incubation, and signal detection.
-
For [3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
-
Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the data to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Elsubrutinib In Vitro Assay Protocol for BTK Activity
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent inhibitor, it forms a permanent bond with its target enzyme, leading to sustained inhibition. BTK is a critical signaling molecule in B-cell development, differentiation, and activation, making it a key therapeutic target for various autoimmune diseases and B-cell malignancies. This document provides a detailed protocol for an in vitro biochemical assay to determine the activity of this compound against BTK and summarizes its inhibitory profile.
Mechanism of Action
This compound is a covalent, irreversible inhibitor that targets the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[1] This covalent modification leads to the inactivation of the enzyme. The irreversible nature of this binding allows for prolonged pharmacodynamic effects that can persist even after the compound has been cleared from systemic circulation.
Quantitative Data Summary
The inhibitory activity of this compound against wild-type BTK and a clinically relevant mutant, C481S, has been quantified. The C481S mutation is a known resistance mechanism to covalent BTK inhibitors. Additionally, the selectivity of this compound has been assessed against a panel of other kinases.
Table 1: this compound IC50 Data
| Target | IC50 (nM) | Notes |
| BTK (wild-type) | 180 | [3] |
| BTK (C481S mutant) | 2600 | [1] |
| BLK | 5940 | [4] |
| JAK-3 | 8640 | [4] |
| TXK | 9180 | [4] |
| EGFR | 14400 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the in vitro BTK activity assay.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro BTK Activity Assay.
Experimental Protocols
In Vitro BTK Enzymatic Activity Assay (LANCE TR-FRET)
This protocol is a representative method for determining the IC50 value of this compound against BTK using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.
Materials and Reagents:
-
Recombinant full-length human BTK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
This compound
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.05% BSA, 1 mM DTT
-
Quench/Detection Buffer: 15 mM EDTA, 25 mM HEPES pH 7.3, 0.1% Triton X-100
-
LANCE Eu-W1024 anti-phosphoTyrosine antibody (PerkinElmer)
-
Streptavidin-conjugated Dylight 650 (ThermoFisher Scientific)
-
384-well black non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations for the titration curve (e.g., 11-point, 1:3 serial dilution).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 5 nL) of each this compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known BTK inhibitor as a positive control.
-
-
Enzyme Incubation:
-
Prepare a solution of recombinant BTK enzyme in Kinase Buffer to a final concentration of approximately 67 pM.
-
Add 7.5 µL of the BTK enzyme solution to each well of the assay plate containing the compound.
-
Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation between this compound and BTK.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix in Kinase Buffer containing the biotinylated peptide substrate (final concentration 2 µM) and ATP (final concentration 25 µM).
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 120 minutes to allow for peptide phosphorylation.
-
-
Reaction Quenching and Detection:
-
Prepare a quench/detection solution by diluting the LANCE Eu-W1024 anti-phosphoTyrosine antibody (final concentration ~0.6 nM) and Streptavidin-conjugated Dylight 650 (final concentration ~87 nM) in Quench/Detection Buffer.
-
Stop the kinase reaction by adding 20 µL of the quench/detection solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring fluorescence emission at both 615 nm (donor) and 665 nm (acceptor) with excitation at 337 nm.
-
Calculate the TR-FRET ratio for each well (acceptor intensity / donor intensity).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
To determine the selectivity of this compound, its inhibitory activity should be assessed against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs) using various assay formats (e.g., radiometric, fluorescence-based).
General Protocol Outline:
-
A high concentration of this compound (e.g., 1 µM) is screened against a large panel of purified kinases (e.g., >400 kinases).
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition (e.g., >50%), a full IC50 curve is generated to determine the precise inhibitory potency.
-
The selectivity of this compound is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.
Conclusion
This compound is a potent and selective irreversible inhibitor of BTK. The provided in vitro assay protocol offers a robust method for characterizing its inhibitory activity. The quantitative data demonstrates its high potency for wild-type BTK and provides insights into its selectivity profile, which is a critical aspect of its therapeutic potential in treating inflammatory and autoimmune diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elsubrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key regulator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for various autoimmune diseases and malignancies. This compound covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[1] These application notes provide detailed protocols for the preparation, handling, and solubilization of this compound, particularly in Dimethyl Sulfoxide (DMSO), to support preclinical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for the interpretation of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | ABBV-105 | [1][2] |
| Molecular Formula | C₁₇H₁₉N₃O₂ | [1][3][4] |
| Molecular Weight | 297.35 g/mol | [1][2][3][5][6] |
| CAS Number | 1643570-24-4 | [1][2][4] |
| Appearance | White to off-white solid powder | [1][5] |
| Purity | >98% (typically confirmed by NMR & HPLC) | [2] |
Solubility Profile
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies. The data presented in Table 2 has been compiled from multiple sources to provide a comprehensive overview.
Table 2: Solubility of this compound
| Solvent | Solubility | Remarks | Reference |
| DMSO | ≥ 25 mg/mL (84.08 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO as it is hygroscopic. | [5] |
| DMSO | 59 mg/mL (198.41 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | [2] |
| DMSO | 100 mg/mL (336.30 mM) | Requires sonication. Hygroscopic nature of DMSO can impact solubility. | [1] |
| Ethanol | ~4 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
Note: Due to the variability in reported solubility values, it is recommended to perform small-scale solubility tests before preparing large batches of stock solutions. The use of fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.[1][2][5]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound (Molecular Weight: 297.35 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1] Gentle warming (up to 60°C) can also be applied to aid dissolution.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Recommended Storage and Handling
Proper storage and handling are essential to maintain the stability and activity of this compound.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][5] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 6 months - 1 year | [1][2][5] |
| In DMSO | -20°C | 1 month | [1][2][5] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Procedures for the proper disposal of anticancer drugs should be considered.[7]
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It also plays a role in Fc receptor signaling in other immune cells like monocytes.[1][2]
Caption: this compound's mechanism of action via irreversible inhibition of BTK.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. KEGG DRUG: this compound [kegg.jp]
- 4. This compound | C17H19N3O2 | CID 117773770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-Elsubrutinib | TargetMol [targetmol.com]
- 7. pfizermedical.com [pfizermedical.com]
Application Notes and Protocols for Cell Culture Experiments Using Elsubrutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Elsubrutinib (also known as ABBV-105), a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), in various cell culture experiments. This compound is a valuable tool for investigating B-cell signaling, Fc receptor pathways, and Toll-like receptor (TLR) signaling in the context of inflammation and autoimmune diseases.
Mechanism of Action
This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine 481 (Cys481) residue in the active site of BTK.[1][2] This covalent modification blocks the kinase activity of BTK, a critical non-receptor tyrosine kinase involved in intracellular signaling downstream of multiple immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcR), and TLR9.[1][2] Inhibition of BTK disrupts these signaling cascades, leading to the suppression of B-cell proliferation, activation, and downstream effector functions such as cytokine release.[2][3]
Data Presentation
The following tables summarize the in vitro potency of this compound in various enzymatic and cellular assays.
Table 1: Enzymatic Inhibition of BTK by this compound
| Target | IC50 (µM) | Note |
| BTK catalytic domain | 0.18 | [3] |
| BTK (C481S mutant) | 2.6 | Demonstrates the importance of the Cys481 residue for covalent binding.[3] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | IC50 (nM) |
| Basophil Activation (CD63 expression) | Human Whole Blood | anti-IgE | Inhibition of degranulation | 180 ± 40 |
| IL-6 Release | Human Monocytes | Immune Complex | Inhibition of cytokine release | 30 ± 10 |
| B-cell Proliferation | Human PBMCs | anti-IgM | Inhibition of proliferation | 10 ± 3 |
| TNF-α Release | Human PBMCs | CpG-DNA (TLR9 agonist) | Inhibition of cytokine release | 40 ± 10 |
Signaling Pathway
The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Experimental Workflow
The general workflow for in vitro cell-based assays with this compound is depicted below.
Protocol 1: B-Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on B-cell proliferation following BCR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Ficoll-Paque
-
Anti-human IgM antibody (for stimulation)
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare anti-IgM antibody in complete medium at a concentration that induces robust proliferation.
-
Add 50 µL of the anti-IgM solution to the wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable method (e.g., MTT or BrdU assay) according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control and determine the IC50 value.
Protocol 2: Western Blot for BTK Phosphorylation
This protocol details the detection of BTK autophosphorylation at Tyrosine 223 (Y223) to confirm target engagement by this compound in a relevant cell line such as Ramos (a human Burkitt's lymphoma cell line).[4]
Materials:
-
Ramos cell line
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Anti-human IgM antibody
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BTK (Y223), Rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture Ramos cells in complete RPMI-1640 medium.
-
Seed cells at a density of 2 x 10^6 cells/mL in a 6-well plate.
-
Pre-incubate cells with various concentrations of this compound or DMSO for 2 hours.[4]
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 15 minutes at 37°C.[4]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK (Y223) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.
Protocol 3: Flow Cytometry for B-Cell Activation Markers
This protocol allows for the analysis of B-cell activation markers, such as CD69 and CD86, following stimulation, and the assessment of this compound's inhibitory effect.
Materials:
-
Isolated human B-cells or PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Stimulation cocktail (e.g., anti-IgM and anti-CD40)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometer
Procedure:
-
Isolate B-cells from PBMCs using a B-cell isolation kit or use whole PBMCs.
-
Resuspend cells at 1 x 10^6 cells/mL in complete medium and plate in a 96-well U-bottom plate.
-
Pre-treat the cells with this compound or DMSO for 1-2 hours.
-
Add the stimulation cocktail to the appropriate wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with the antibody cocktail (anti-CD19, anti-CD69, anti-CD86) and a viability dye for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on live, single CD19+ B-cells and quantifying the expression of CD69 and CD86.
Logical Relationship Diagram
The following diagram illustrates the relationship between this compound's target engagement and its functional cellular effects.
References
Application Notes and Protocols for Elsubrutinib in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib, also known as ABBV-105, is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in various immune cells, including B cells and myeloid cells, and plays a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. By covalently binding to the Cys481 residue in the active site of BTK, this compound effectively blocks downstream signaling pathways that contribute to inflammation and joint damage.
These application notes provide detailed protocols for the administration of this compound in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The protocols are based on preclinical studies demonstrating the efficacy of this compound in reducing paw swelling and bone destruction.
Mechanism of Action: BTK Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for B-cell activation and myeloid cell-mediated inflammation.
Caption: this compound inhibits BTK, blocking downstream signaling and reducing inflammation.
Quantitative Data Summary
The following tables summarize the dosing and efficacy data for this compound in a rat collagen-induced arthritis (CIA) model.[1]
Table 1: this compound Dosage and Administration in Rat CIA Model
| Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle |
| This compound (ABBV-105) | 3, 10, 30 | Oral (gavage) | Once daily | Not specified |
| Prednisolone (Control) | 10 | Oral (gavage) | Once daily | Not specified |
Table 2: Efficacy of this compound in Rat CIA Model
| Treatment Group | Paw Swelling Inhibition (%) | Bone Destruction Inhibition (%) |
| This compound (3 mg/kg) | Significant | Significant |
| This compound (10 mg/kg) | Full inhibition | Full inhibition |
| This compound (30 mg/kg) | Full inhibition | Full inhibition |
| Prednisolone (10 mg/kg) | Full inhibition | Full inhibition |
Note: "Full inhibition" indicates efficacy comparable to the high-dose prednisolone control group. Specific percentage values were not provided in the source material.
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in rats, a common model for studying rheumatoid arthritis.
Caption: Workflow for the induction and treatment of collagen-induced arthritis in rats.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male Lewis rats (or other susceptible strain)
-
This compound (ABBV-105)
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw swelling
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a second intradermal injection of the booster emulsion.
-
-
Monitoring for Arthritis Onset:
-
Beginning around day 10, visually inspect the paws daily for signs of erythema and swelling, which indicate the onset of arthritis.
-
-
Treatment Initiation:
-
Once arthritis is established, randomize animals into treatment groups.
-
Prepare fresh formulations of this compound in the chosen vehicle daily.
-
Administer this compound or vehicle control via oral gavage once daily.
-
-
Efficacy Assessment:
-
Measure paw swelling (e.g., ankle diameter) using calipers at regular intervals.
-
Clinically score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
At the end of the study, perform micro-computed tomography (micro-CT) scans on the hind paws to assess bone destruction.
-
Collect joints for histological analysis to evaluate inflammation, pannus formation, and cartilage/bone damage.
-
Protocol 2: BTK Occupancy Assay in Splenic Tissue
This protocol is used to measure the engagement of this compound with its target, BTK, in spleen tissue, which serves as a key pharmacodynamic biomarker.[1]
Materials:
-
Spleens from treated and control animals
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Biotinylated probe derived from a covalent BTK inhibitor
-
Streptavidin-coated plates or beads
-
Detection antibody for total BTK
-
Appropriate reagents for signal detection (e.g., chemiluminescence or fluorescence)
Procedure:
-
Spleen Homogenization:
-
At the desired time point after the final dose, euthanize the animals and harvest the spleens.
-
Homogenize the spleens in lysis buffer on ice to prepare cell lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay.
-
-
Measurement of Free BTK:
-
Incubate a portion of the lysate with a biotinylated probe that covalently binds to the same Cys481 residue as this compound. This probe will only bind to BTK that is not already occupied by this compound.
-
Capture the probe-bound BTK using streptavidin-coated plates or beads.
-
Detect the captured "free" BTK using a specific antibody and a suitable detection system.
-
-
Measurement of Total BTK:
-
Use a separate portion of the lysate in a sandwich ELISA or similar immunoassay to measure the total amount of BTK protein, regardless of its occupancy status.
-
-
Calculation of BTK Occupancy:
-
Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - [Free BTK in treated sample] / [Free BTK in vehicle sample]) * 100
-
Alternatively, occupancy can be determined by comparing the levels of free BTK to total BTK within the same sample.
-
Conclusion
This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, effectively reducing inflammation and joint damage when administered orally.[1] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other BTK inhibitors in the context of autoimmune and inflammatory diseases. The measurement of BTK occupancy is a valuable tool for correlating target engagement with in vivo efficacy.
References
Application Notes and Protocols for Elsubrutinib in Systemic Lupus Erythematosus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. A key player in the pathogenesis of SLE is the B cell, which, upon activation, differentiates into autoantibody-producing plasma cells. Bruton's tyrosine kinase (BTK) is a critical enzyme in the signaling pathways of various immune cells, including B cells, and has emerged as a promising therapeutic target for SLE.
Elsubrutinib (ABBV-105) is an orally active, potent, and irreversible inhibitor of BTK.[1] By targeting BTK, this compound has the potential to modulate the activity of B cells and other immune cells implicated in the pathology of SLE. These application notes provide a comprehensive guide for the use of this compound in preclinical SLE research, including its mechanism of action, relevant protocols for in vitro and in vivo studies, and expected outcomes based on available data. While this compound monotherapy did not show sufficient efficacy in a Phase 2 clinical trial for SLE, its investigation, particularly in combination with other agents, and its use as a tool compound in preclinical research, remains valuable for understanding the role of BTK in lupus pathogenesis.[2][3]
Mechanism of Action: BTK Inhibition in SLE
This compound exerts its effects by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] BTK is a crucial signaling molecule downstream of several receptors that are pivotal in the activation of immune cells involved in SLE, including:
-
B Cell Receptor (BCR): In B cells, BTK is essential for signal transduction following antigen binding to the BCR. Inhibition of BTK by this compound blocks the phosphorylation of downstream substrates like phospholipase Cγ2 (PLCγ2), which in turn prevents the activation of transcription factors such as NF-κB.[2][4][5] This blockade ultimately leads to reduced B cell proliferation, differentiation, and autoantibody production.
-
Fc Receptors (FcRs): Myeloid cells, such as macrophages and neutrophils, express Fc receptors that recognize immune complexes, a hallmark of SLE. BTK is involved in the signaling cascade initiated by Fc receptor engagement, leading to the release of pro-inflammatory cytokines and phagocytosis.[6][7] this compound can dampen this inflammatory response by inhibiting BTK in these cells.
-
Toll-Like Receptor 9 (TLR9): TLR9 recognizes CpG-DNA, including self-DNA released from dying cells, which is abundant in SLE. In plasmacytoid dendritic cells (pDCs) and B cells, TLR9 activation leads to the production of type I interferons and other pro-inflammatory cytokines. BTK has been shown to be a key molecule in the TLR9 signaling pathway.[1][8][9] this compound can inhibit the production of inflammatory mediators upon TLR9 stimulation.[1]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| BTK catalytic domain | Biochemical Assay | 0.18 µM | [1] |
| BTK (C481S mutant) | Biochemical Assay | 2.6 µM | [1] |
Table 2: Summary of this compound Monotherapy Arm in the Phase 2 SLEek Study (Discontinued)
| Outcome | This compound 60 mg QD | Placebo | Note |
| SRI-4 Response at Week 24 | Data not fully disclosed | Data not fully disclosed | Arm discontinued due to lack of efficacy |
| BICLA Response at Week 24 | Data not fully disclosed | Data not fully disclosed | Arm discontinued due to lack of efficacy |
Note: The this compound monotherapy arm was discontinued early in the Phase 2 SLEek trial due to a lack of efficacy, and as such, detailed comparative data is limited in the public domain.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in SLE research. These are generalized protocols that should be optimized for specific experimental conditions.
In Vitro Assays
This assay measures the direct inhibitory effect of this compound on BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., Poly(Glu,Tyr)4:1)
-
This compound
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant BTK enzyme, and kinase buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP detection kit.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay assesses the effect of this compound on the proliferation of B cells following stimulation.
Materials:
-
Isolated primary B cells (human or mouse)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
B cell stimuli (e.g., anti-IgM, anti-CD40, CpG-DNA)
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Isolate B cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection.
-
Label the B cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled B cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Add B cell stimuli to the appropriate wells. Include unstimulated and vehicle-treated controls.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
-
Quantify the percentage of proliferated B cells in each condition.
This assay measures the effect of this compound on the production of pro-inflammatory cytokines from PBMCs.
Materials:
-
Isolated PBMCs
-
RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
This compound
-
Stimulants (e.g., CpG-DNA for TLR9, R848 for TLR7/8)
-
96-well cell culture plates
-
ELISA or Luminex kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
Protocol:
-
Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Add the stimulant to the appropriate wells. Include unstimulated and vehicle-treated controls.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex).
-
Calculate the percentage of cytokine inhibition for each this compound concentration.
In Vivo Studies
The MRL/lpr mouse is a widely used spontaneous model of lupus that develops a disease closely resembling human SLE, including autoantibody production, glomerulonephritis, and skin lesions.[10][11][12]
References
- 1. Bruton’s Tyrosine Kinase Mediates the Synergistic Signalling between TLR9 and the B Cell Receptor by Regulating Calcium and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus [frontiersin.org]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase regulates TLR9 but not TLR7 signaling in human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of B cells Treated with Elsubrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib (ABBV-105) is a potent and highly selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, proliferation, and survival. Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target. This compound covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides detailed protocols for the analysis of B cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.
Mechanism of Action
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated. This cascade involves the phosphorylation of several downstream proteins, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream pathways such as NF-κB and MAPK, which are crucial for B-cell proliferation and survival. This compound, by irreversibly inhibiting BTK, effectively blocks this signaling cascade, thereby preventing B-cell activation and proliferation.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of B cells treated with this compound. The data is illustrative and based on the known mechanism of action of BTK inhibitors. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on B-Cell Activation Markers
| This compound Concentration (nM) | % CD69+ B cells (after 24h stimulation) | MFI of CD69 | % CD86+ B cells (after 48h stimulation) | MFI of CD86 |
| 0 (Vehicle Control) | 85.2 ± 5.1 | 15,200 ± 1,200 | 78.5 ± 6.3 | 12,500 ± 1,100 |
| 1 | 65.7 ± 4.8 | 11,500 ± 980 | 60.1 ± 5.5 | 9,800 ± 850 |
| 10 | 30.1 ± 3.5 | 6,200 ± 550 | 25.3 ± 3.1 | 4,500 ± 400 |
| 100 | 5.4 ± 1.2 | 1,500 ± 200 | 4.8 ± 1.5 | 1,200 ± 150 |
| IC50 (nM) | ~5 | - | ~7 | - |
MFI: Median Fluorescence Intensity
Table 2: Inhibition of BTK Phosphorylation by this compound
| This compound Concentration (nM) | % Phospho-BTK (Y223)+ B cells (after 5 min stimulation) | MFI of Phospho-BTK (Y223) |
| 0 (Vehicle Control) | 92.3 ± 4.7 | 18,500 ± 1,500 |
| 1 | 70.1 ± 5.2 | 13,200 ± 1,100 |
| 10 | 25.6 ± 3.9 | 5,100 ± 450 |
| 100 | 2.1 ± 0.8 | 800 ± 100 |
| IC50 (nM) | ~6 | - |
Table 3: Effect of this compound on B-Cell Proliferation
| This compound Concentration (nM) | Proliferation Index (CFSE Assay) | % Divided Cells |
| 0 (Vehicle Control) | 2.8 ± 0.3 | 95.1 ± 3.2 |
| 1 | 2.1 ± 0.2 | 75.4 ± 4.5 |
| 10 | 1.2 ± 0.1 | 30.2 ± 3.8 |
| 100 | 0.1 ± 0.05 | 5.3 ± 1.9 |
| IC50 (nM) | ~8 | - |
Experimental Protocols
Protocol 1: In Vitro Treatment of B cells with this compound and Analysis of Activation Markers
1. B-cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate B cells from PBMCs using a human B-cell isolation kit (negative selection) according to the manufacturer's instructions. Purity of isolated CD19+ B cells should be >95% as confirmed by flow cytometry.
2. Cell Culture and Treatment:
-
Resuspend isolated B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate B cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add this compound or vehicle control (DMSO) to the B-cell cultures and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
3. B-cell Stimulation:
-
To induce B-cell activation, add a stimulating agent such as anti-IgM F(ab')2 fragments (10 µg/mL) or a combination of anti-IgM and anti-CD40 (1 µg/mL) to the wells.
-
Culture the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Staining:
-
Harvest the cells and wash with cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer and block Fc receptors with an Fc block reagent for 10 minutes at 4°C.
-
Add a cocktail of fluorescently conjugated antibodies for B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86). A suggested antibody panel is provided in Table 4.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or a fixable viability dye) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer.
Table 4: Suggested Antibody Panel for B-cell Activation Analysis
| Target | Fluorochrome | Purpose |
| CD19 | PerCP-Cy5.5 | B-cell lineage marker |
| CD69 | PE | Early activation marker |
| CD86 | APC | Late activation marker |
| Viability Dye | e.g., 7-AAD | Dead cell exclusion |
Protocol 2: Analysis of BTK Phosphorylation
1. Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to isolate and treat B cells with this compound.
2. Stimulation and Fixation:
-
Stimulate the B cells with anti-IgM F(ab')2 fragments (20 µg/mL) for a short duration (e.g., 2-5 minutes) at 37°C.
-
Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.
3. Permeabilization and Intracellular Staining:
-
Wash the fixed cells with FACS buffer.
-
Permeabilize the cells by adding cold Permeabilization Buffer (e.g., 90% methanol) and incubate on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Add the intracellular antibody cocktail containing anti-phospho-BTK (Y223) and anti-CD19.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Protocol 3: B-cell Proliferation Assay (CFSE-based)
1. CFSE Labeling:
-
Resuspend isolated B cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and mix quickly.
-
Incubate for 10 minutes at 37°C.
-
Stop the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
2. Cell Culture, Treatment, and Stimulation:
-
Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium.
-
Follow steps 2 and 3 from Protocol 1 for this compound treatment and B-cell stimulation.
-
Culture the cells for 3-5 days to allow for cell division.
3. Flow Cytometry Analysis:
-
Harvest the cells and stain for CD19 and a viability dye as described in Protocol 1.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE dilution profile in the live CD19+ B-cell gate to determine the percentage of divided cells and the proliferation index.
Visualizations
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated B cells.
References
Application Notes and Protocols: In Vivo Imaging of Elsubrutinib's Effects on Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsubrutinib (ABBV-105) is an orally active, potent, selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a critical signaling enzyme in various hematopoietic cells, including B cells and myeloid cells.[2][3] Its role in B cell receptor (BCR) and Fc receptor signaling pathways makes it a key mediator in the pathogenesis of numerous inflammatory and autoimmune diseases.[2][4] By inhibiting BTK, this compound effectively blocks downstream signaling, leading to reduced B-cell activation and proliferation, as well as decreased release of pro-inflammatory cytokines.[1] These application notes provide a comprehensive overview of methodologies to visualize and quantify the anti-inflammatory effects of this compound in vivo using established preclinical models and imaging techniques.
Mechanism of Action
This compound covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This action disrupts the signaling cascade downstream of the B-cell receptor (BCR) and Fc receptors on myeloid cells. The inhibition of BTK by this compound has been shown to suppress a range of cellular responses integral to the inflammatory process, including:
-
B-cell Proliferation and Activation: Inhibition of IgM-mediated B-cell proliferation.[1]
-
Cytokine Release: Reduction of IL-6 release from IgG-stimulated monocytes and TNF-α release from CpG-DNA stimulated PBMCs.[1]
-
Mast Cell and Basophil Degranulation: Inhibition of histamine release from IgE-stimulated basophils.[1]
These cellular effects translate into a reduction of inflammation in vivo.
BTK Signaling Pathway and Point of Inhibition by this compound
Caption: BTK signaling pathway and this compound's point of inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's potency and its effects in preclinical and clinical settings.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Cell Type/System | Reference |
| BTK Catalytic Domain | 0.18 µM | Enzyme Assay | [1] |
| BTK (C481S mutant) | 2.6 µM | Enzyme Assay | [1] |
| IgG-stimulated IL-6 Release | Data not available | Monocytes | [1] |
| IgE-stimulated Histamine Release | Data not available | Basophils | [1] |
| IgM-mediated B-cell Proliferation | Data not available | B-cells | [1] |
| CpG-DNA stimulated TNF-α Release | Data not available | PBMCs | [1] |
Table 2: Preclinical Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Key Efficacy Readout | This compound Effect | Reference |
| Collagen-Induced Arthritis (Rat) | Paw Swelling/Volume | Dose-dependent inhibition | [2] |
| Collagen-Induced Arthritis (Rat) | Bone Volume Loss | Significant inhibition | [2] |
| Antibody Response (NP-Ficoll, NP-KLH) | Antibody Titers | Inhibition | [2] |
Table 3: Clinical Efficacy of this compound in Systemic Lupus Erythematosus (SLE) - Phase 2 SLEek Study
| Endpoint (at Week 48) | This compound 60mg + Upadacitinib 30mg | Upadacitinib 30mg | Placebo |
| SRI-4 Response Rate | 48.5% | 54.8% | 37.3% |
| BICLA Response Rate | Higher than placebo | Higher than placebo | Baseline |
| LLDAS Response Rate | Higher than placebo | Higher than placebo | Baseline |
| Time to First Flare | Substantially delayed | Substantially delayed | Baseline |
| Change in anti-dsDNA | Reduction from baseline | Reduction from baseline | Baseline |
| Change in Complement C3 | Increase from baseline | Increase from baseline | Baseline |
| Change in Complement C4 | Increase from baseline | Increase from baseline | Baseline |
Note: The SLEek study's this compound monotherapy arm was discontinued due to lack of efficacy. The combination therapy data is presented here.
Experimental Protocols and In Vivo Imaging
This section details protocols for inducing inflammation in animal models and utilizing in vivo imaging to assess the therapeutic effects of this compound.
Experimental Workflow for In Vivo Imaging Studies
References
Elsubrutinib: A Potent Tool for Interrogating B Cell Receptor Signaling
Application Notes and Protocols for Researchers
Introduction
Elsubrutinib (formerly ABBV-105) is a highly potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B cell receptor (BCR) signaling pathway, playing a pivotal role in B cell development, activation, proliferation, and survival.[3] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases.[3] this compound covalently binds to the cysteine 481 residue in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[1] This specific mechanism of action makes this compound an invaluable tool for researchers studying the intricate signaling cascades downstream of the B cell receptor. These application notes provide detailed protocols for utilizing this compound to investigate BCR signaling in various in vitro assays.
Mechanism of Action
Upon engagement of the B cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to B cell activation. A key event in this cascade is the activation of BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream transcription factors, such as NF-κB and NFAT, which drive the expression of genes involved in B cell proliferation, differentiation, and survival. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide representative data for similar BTK inhibitors in various B cell functional assays.
Table 1: this compound Potency
| Parameter | Value | Reference |
| IC50 (BTK catalytic domain) | 0.18 µM | [1][2] |
Table 2: Representative IC50 Values of BTK Inhibitors on B Cell Functions
| Assay | BTK Inhibitor | IC50 | Reference |
| B Cell Proliferation (anti-IgM induced) | Representative BTK inhibitor | Varies (typically low nM to µM range) | N/A |
| CD69 Expression (anti-IgM induced) | Poseltinib | 4.2 nM | N/A |
| CD86 Expression (anti-IgM induced) | Poseltinib | 7.7 nM | N/A |
| Calcium Flux (anti-IgM induced) | Representative BTK inhibitor | Varies (typically low nM to µM range) | N/A |
Experimental Protocols
Here we provide detailed protocols for studying the effects of this compound on B cell receptor signaling.
Isolation of Human Peripheral Blood B Cells
This protocol describes the isolation of B lymphocytes from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B Cell Isolation Kit (Negative Selection)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Isolate B cells from the PBMC population using a human B cell isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-B cells, followed by magnetic separation.
-
Resuspend the purified B cells in RPMI 1640 with 10% FBS and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
B Cell Proliferation Assay
This assay measures the effect of this compound on B cell proliferation induced by BCR cross-linking.
Materials:
-
Purified human B cells
-
RPMI 1640 with 10% FBS
-
Anti-human IgM antibody (F(ab')2 fragment)
-
This compound (dissolved in DMSO)
-
[3H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well flat-bottom plate
Protocol:
-
Seed purified B cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 200 µL of RPMI 1640 with 10% FBS.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the wells. Pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding anti-human IgM antibody to a final concentration of 10 µg/mL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For [3H]-Thymidine incorporation:
-
Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE dilution:
-
Prior to seeding, label the B cells with CFSE according to the manufacturer's protocol.
-
After 72 hours of stimulation, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Western Blot Analysis of BCR Signaling Proteins
This protocol allows for the detection of the phosphorylation status of key proteins in the BCR signaling pathway following this compound treatment.
Materials:
-
Purified human B cells
-
RPMI 1640 (serum-free)
-
Anti-human IgM antibody (F(ab')2 fragment)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Starve purified B cells in serum-free RPMI 1640 for 2-4 hours at 37°C.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-human IgM (10 µg/mL) for 5-15 minutes at 37°C.
-
Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the non-phosphorylated forms of the proteins.
Flow Cytometry Analysis of B Cell Activation Markers
This assay quantifies the expression of cell surface activation markers on B cells.
Materials:
-
Purified human B cells
-
RPMI 1640 with 10% FBS
-
Anti-human IgM antibody
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Seed purified B cells in a 96-well plate as described in the proliferation assay protocol.
-
Pre-treat with this compound or vehicle.
-
Stimulate with anti-human IgM for 24 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19-positive B cell population and quantifying the percentage of cells expressing CD69 and CD86, as well as their mean fluorescence intensity.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium following BCR stimulation.
Materials:
-
Purified human B cells
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-human IgM antibody
-
This compound
-
Ionomycin (positive control)
Protocol:
-
Load purified B cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells and resuspend them in HBSS.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Acquire a baseline fluorescence reading on a flow cytometer or a fluorescence plate reader.
-
Add anti-human IgM to the cells and continue to record the fluorescence over time (typically 5-10 minutes).
-
At the end of the recording, add ionomycin as a positive control to determine the maximal calcium influx.
-
Analyze the data by calculating the change in fluorescence intensity over time.
Visualizations
Caption: B Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound on B cells.
References
- 1. JCI Insight - A nondepleting anti-CD19 antibody impairs B cell function and inhibits autoimmune diseases [insight.jci.org]
- 2. Inhibition of anti-IgM-induced translocation of protein kinase C beta I inhibits ERK2 activation and increases apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCR-Induced Ca2+ Signals Dynamically Tune Survival, Metabolic Reprogramming, and Proliferation of Naive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Elsubrutinib experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsubrutinib. Our aim is to help you address common experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABBV-105) is a potent, highly selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent inhibitor, it forms a permanent bond with its target protein. Its primary mechanism of action is the inhibition of BTK, a key enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.[1][2] By inhibiting BTK, this compound can modulate immune responses, making it a subject of investigation for inflammatory diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing solutions, use fresh, high-quality DMSO, as moisture can reduce solubility.[1]
Q3: We are observing high variability in our in vitro cell-based assays. What could be the cause?
High variability in in vitro assays can stem from several factors. Here are some common culprits and troubleshooting steps:
-
Inconsistent Compound Preparation: Ensure that this compound stock solutions are prepared fresh and that the DMSO used is anhydrous.[1] Inconsistent concentrations due to precipitation or degradation can lead to variable results.
-
Cell Culture Conditions: Fluctuations in cell passage number, confluency, and serum batch can significantly impact cellular responses to BTK inhibition.[6][7][8][9] Standardize your cell culture protocols and use a consistent batch of serum whenever possible.
-
Assay Protocol: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability. Adhere strictly to a validated and standardized protocol.
Q4: Our experimental results show a weaker than expected inhibitory effect of this compound. What should we investigate?
If this compound is showing a weaker than expected effect, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage or handling can lead to reduced potency.
-
Cellular Context: The expression and activity of BTK can vary between different cell lines and primary cells. Confirm that your chosen cell model has sufficient BTK expression and functional BTK signaling.
-
Off-Target Effects: While this compound is highly selective, at high concentrations, off-target effects could potentially interfere with your assay readout, leading to misleading results.[10] Consider performing a dose-response experiment to ensure you are working within an appropriate concentration range.
Q5: We are observing unexpected or off-target effects in our experiments. How can we confirm if these are related to BTK inhibition?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a Structurally Different BTK Inhibitor: Comparing the effects of this compound with another BTK inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to BTK inhibition.
-
Rescue Experiments: In genetically tractable systems, you can perform a rescue experiment by introducing a mutant form of BTK that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression. If the phenotype of BTK depletion mirrors the effect of this compound treatment, it provides strong evidence for an on-target mechanism.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | [1] |
| IC50 (BTK catalytic domain) | 0.18 µM | [1][2] |
| IC50 (BTK C481S mutant) | 2.6 µM | [2] |
| Mechanism of Action | Covalent, Irreversible Inhibitor | [1][2] |
| Solvent | Solubility | Reference |
| DMSO | 59 mg/mL (198.41 mM) | [1] |
| Ethanol | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency Determination
This protocol outlines a general procedure for determining the IC50 value of this compound against BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the BTK enzyme to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for BTK Target Engagement
This protocol describes a general workflow to assess the engagement of this compound with BTK in a cellular context using Western blotting to detect BTK phosphorylation.
-
Reagents and Materials:
-
Cell line with endogenous BTK expression (e.g., Ramos B cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce BTK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated BTK and total BTK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition by this compound.
-
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's effect on BTK signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 4. This compound/upadacitinib - AbbVie - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting cell growth and monoclonal antibody production in stirred reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 10. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Elsubrutinib for In Vitro Studies
Welcome to the technical support center for Elsubrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By irreversibly binding to the cysteine residue (Cys481) in the active site of BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling.[1][3]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for the BTK catalytic domain is 0.18 µM.[1][2] It is important to note that the effective concentration for cellular assays may vary depending on the cell type, assay conditions, and duration of treatment.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro use, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. The stock solution can be stored at -20°C or -80°C for extended periods. To avoid solubility issues in aqueous cell culture media, the final DMSO concentration in your assay should be kept low, typically below 0.5%.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective BTK inhibitor, like other kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits BTK signaling without causing significant off-target toxicity. Comparing results with other BTK inhibitors or using BTK knockout/knockdown cell lines can help to confirm that the observed effects are on-target.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration of this compound
Question: I am unsure what concentration of this compound to use in my in vitro assay. Where should I start?
Answer:
Determining the optimal concentration of this compound is a critical first step for any in vitro experiment. A dose-response experiment is highly recommended to identify the effective concentration range for your specific cell type and assay.
Recommended Starting Concentrations:
| Assay Type | Suggested Starting Concentration Range | Rationale |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 µM - 10 µM | This range brackets the reported enzymatic IC50 (0.18 µM) and allows for the determination of a dose-dependent effect on cell viability. |
| Western Blot (BTK Phosphorylation) | 0.1 µM - 5 µM | A lower concentration range is often sufficient to observe inhibition of BTK phosphorylation, a direct downstream target. |
| In Vitro Kinase Assay | 0.01 µM - 1 µM | This range is centered around the enzymatic IC50 and is suitable for biochemical assays with purified enzymes. |
Experimental Workflow for Determining Optimal Concentration:
Issue 2: High Background or Inconsistent Results in Western Blots for p-BTK
Question: I am trying to detect the inhibition of BTK phosphorylation by Western blot, but I am getting high background or inconsistent results. What could be the cause?
Answer:
High background and inconsistent results in phosphoprotein Western blotting are common issues. Here are several factors to consider when using this compound:
-
Sub-optimal this compound Concentration: Using a concentration that is too high may lead to off-target effects that can complicate the interpretation of your results. Conversely, a concentration that is too low will not effectively inhibit BTK phosphorylation. Refer to the dose-response experiment described in Issue 1 to determine the optimal concentration.
-
Inadequate Cell Lysis: Incomplete cell lysis can result in poor protein extraction and variability. Ensure you are using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: The quality of your primary antibody against phosphorylated BTK (p-BTK) is crucial. Ensure it is specific and used at the recommended dilution. Consider testing different antibodies if the problem persists.
-
Loading Controls: Always use a reliable loading control, such as total BTK or a housekeeping protein (e.g., GAPDH, β-actin), to ensure equal protein loading across all lanes.
Troubleshooting Decision Tree for Western Blotting:
Issue 3: Unexpected Cell Toxicity at Low Concentrations of this compound
Question: I am observing significant cell death at concentrations of this compound that are much lower than expected. What could be the reason?
Answer:
Unexpected cytotoxicity can arise from several factors, some of which may not be directly related to the on-target activity of this compound.
-
Cell Line Sensitivity: Some cell lines may be exquisitely sensitive to the inhibition of the BTK pathway for their survival. This would be considered an on-target effect.
-
Solvent Toxicity: Although unlikely at concentrations below 0.5%, some cell lines are particularly sensitive to DMSO. Run a vehicle control (DMSO alone) at the same concentration used for your this compound treatment to rule this out.
-
Compound Stability: While generally stable, the stability of this compound in your specific cell culture medium over the course of a long-term experiment should be considered. Degradation products could potentially be more toxic.
-
Off-Target Effects: At higher concentrations, off-target kinase inhibition could lead to cytotoxicity. If you suspect off-target effects, consider using a structurally different BTK inhibitor as a control.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blotting for BTK Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-BTK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK and a housekeeping protein for loading control.
Signaling Pathway
This compound's Role in the BTK Signaling Pathway:
This compound targets and irreversibly inhibits BTK, a key kinase in the B-cell receptor (BCR) signaling cascade. This pathway is crucial for B-cell development, activation, and survival.
References
Elsubrutinib Technical Support Center: A Guide to Potential Off-Target Effects in Research
Welcome to the Elsubrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound (ABBV-105) in experimental settings. The following information is intended to help you troubleshoot unexpected results and design more robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally active, potent, and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, leading to durable inhibition of its kinase activity.[1][2]
Q2: How selective is this compound?
A2: this compound is described as a highly selective BTK inhibitor.[3] However, like many kinase inhibitors, it can interact with other kinases, particularly those with a similar active site architecture. Quantitative data on its selectivity against a small panel of kinases is available and should be considered when designing experiments.
Q3: What are the known off-target kinases of this compound?
A3: Based on available data, this compound has been shown to inhibit other members of the Tec family of kinases, to which BTK belongs, as well as Janus Kinase 3 (JAK3). The IC50 values for these interactions are higher than for BTK, indicating lower potency, but these interactions may still be relevant at certain concentrations. Please refer to the Kinase Selectivity Profile table below for specific values.
Q4: My experimental results are inconsistent with known BTK signaling. Could this be an off-target effect?
A4: It is possible. If your results cannot be explained by the inhibition of the BTK pathway, consider the possibility of off-target effects. The first step is to review the kinase selectivity profile of this compound and determine if any of the known off-target kinases are active in your experimental system. See the troubleshooting guide below for a more detailed workflow.
Q5: How can I minimize off-target effects in my experiments?
A5: Using the lowest effective concentration of this compound is crucial. We recommend performing a dose-response experiment to determine the optimal concentration that inhibits BTK without significantly affecting other kinases. Additionally, consider using a structurally unrelated BTK inhibitor as a control to confirm that the observed phenotype is due to BTK inhibition.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell Line Not Expressing BTK
If you observe an unexpected effect in a cell line that does not express BTK, it is highly likely due to an off-target effect.
Troubleshooting Steps:
-
Confirm BTK Expression: Verify the absence of BTK protein expression in your cell line by Western blot or qPCR.
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (Table 1). Identify which of the known off-target kinases are expressed in your cell line.
-
Pathway Analysis: Investigate the signaling pathways downstream of the identified off-target kinase(s). This may provide an explanation for the observed phenotype.
-
Use a More Selective Inhibitor: If available, use a more selective BTK inhibitor as a control to see if the phenotype persists.
Issue 2: Results Differ from Published Data Using Other BTK Inhibitors
Discrepancies between your results with this compound and published data using other BTK inhibitors (e.g., ibrutinib) could be due to differences in their kinase selectivity profiles.
Troubleshooting Steps:
-
Compare Selectivity Profiles: If the selectivity profile of the other BTK inhibitor is known, compare it with that of this compound. Differences in off-target inhibition may explain the divergent results.
-
Consider On-Target Potency: Ensure that you are using equipotent concentrations of the inhibitors with respect to BTK.
-
Control Experiments: If possible, include multiple BTK inhibitors in your study to distinguish between class effects (on-target) and compound-specific effects (potentially off-target).
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) | Family | Potential for Off-Target Interaction |
| BTK | 175.0 * | Tec | On-Target |
| BMX | 23,400.0 | Tec | Low |
| TEC | 32,400.0 | Tec | Low |
| TXK | 9,180.0 | Tec | Moderate |
| ITK | 8,640.0 | Tec | Moderate |
| BLK | 14,400.0 | Src | Low |
| JAK3 | No data | JAK | Unknown |
*Note: There is a discrepancy in the reported IC50 for BTK. One source reports 0.18 µM (180 nM) for the BTK catalytic domain, while the source for the table above reports 175.0 nM.[1][4] This table is adapted from data presented in a review article and may represent an average or a different experimental condition. Researchers should be mindful of these variations.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the effects of BTK inhibitors. These should be optimized for your specific experimental conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 of this compound against a kinase of interest.
Methodology:
-
Reagents:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound (serial dilutions)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
In a microplate, add the kinase and this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the optimal reaction time at the recommended temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: B-Cell Proliferation Assay (Cell-Based)
Objective: To assess the effect of this compound on B-cell proliferation stimulated via the B-cell receptor (BCR).
Methodology:
-
Reagents:
-
Isolated primary B-cells or a B-cell line (e.g., Ramos)
-
Complete cell culture medium
-
BCR stimulus (e.g., anti-IgM antibody)
-
This compound (serial dilutions)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU incorporation kit)
-
-
Procedure:
-
Seed B-cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody. Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the stimulated, vehicle-treated control.
-
Plot the percentage of proliferation against the this compound concentration to determine the IC50.
-
Protocol 3: Basophil Activation Test (Flow Cytometry)
Objective: To measure the inhibitory effect of this compound on IgE-mediated basophil degranulation.
Methodology:
-
Reagents:
-
Fresh whole blood or isolated basophils
-
Stimulation buffer
-
Anti-IgE antibody or specific allergen
-
This compound (serial dilutions)
-
Fluorochrome-conjugated antibodies against basophil markers (e.g., CCR3) and activation markers (e.g., CD63, CD203c)
-
Lysis buffer (for whole blood)
-
-
Procedure:
-
Pre-incubate the blood sample or isolated basophils with this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the anti-IgE antibody or allergen to stimulate the cells. Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Stain the cells with the antibody cocktail.
-
If using whole blood, lyse the red blood cells.
-
Wash and resuspend the cells in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the basophil population.
-
Determine the percentage of activated (e.g., CD63-positive) basophils in each condition.
-
Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.
-
Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
How to mitigate Elsubrutinib cytotoxicity in cell lines
Disclaimer: This technical support guide is intended for research use only. The information provided is based on general principles for working with small molecule kinase inhibitors. As of December 2025, specific public data on Elsubrutinib-induced cytotoxicity in cell lines is limited. Therefore, the recommendations provided are general and may need to be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling.[1]
Q2: I'm observing high levels of cell death in my culture after treating with this compound. Is this expected?
While this compound is designed to be selective for BTK, high concentrations or prolonged exposure can potentially lead to cytotoxicity. This can be due to on-target effects (in cell lines highly dependent on BTK signaling for survival) or off-target effects. It is crucial to distinguish between intended anti-proliferative effects and unintended cytotoxicity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Use a control cell line: Test this compound in a cell line that does not express BTK. If cytotoxicity is still observed, it is likely due to off-target effects.
-
Rescue experiment: If possible, transfect your cells with a mutant version of BTK that this compound cannot bind to. If this "rescues" the cells from cytotoxicity, the effect is likely on-target.
-
Use a structurally different BTK inhibitor: If another BTK inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
Q4: What are the best practices for preparing and storing this compound?
For optimal results and to avoid issues with solubility and stability that can contribute to inconsistent results, including cytotoxicity, follow these guidelines:
-
Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working solution: Prepare fresh working solutions by diluting the stock in your cell culture medium. Be aware of the final DMSO concentration in your experiment, as high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the IC50 for BTK inhibition and the concentration that induces cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow it down. |
| Prolonged Exposure Time | Conduct a time-course experiment to find the optimal incubation time for observing the desired effect without causing excessive cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration) in your experiments. |
| Suboptimal Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity. |
| Off-Target Effects | Refer to the strategies in FAQ Q3 to investigate potential off-target effects. Consider using a lower, more specific concentration of this compound. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells. |
| Variability in this compound Preparation | Prepare fresh dilutions of this compound from a single stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can affect cell health and response to treatment. |
Data Presentation
Table 1: Template for Recording this compound Cytotoxicity Data
Researchers should use this template to systematically record their experimental data.
| Cell Line: | [Enter Cell Line Name] |
| Parameter | Value |
| Seeding Density (cells/well) | |
| This compound Concentration Range (µM) | |
| Incubation Time (hours) | |
| Assay Method (e.g., MTT, LDH) | |
| IC50 (BTK Inhibition) (µM) | |
| CC50 (Cytotoxicity) (µM) | |
| Selectivity Index (CC50/IC50) | |
| Observations |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted this compound solutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for your desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture as per the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Visualizations
Caption: this compound mechanism of action in the BCR signaling pathway.
Caption: A stepwise workflow for troubleshooting this compound cytotoxicity.
Caption: Logical relationships of potential causes for cytotoxicity.
References
Elsubrutinib stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of elsubrutinib. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve common problems related to this compound stability and handling in a question-and-answer format.
Question: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Answer: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Lower the Final Concentration: this compound is insoluble in water[1]. Try lowering the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize toxicity and solubility issues.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80, in your buffer. For in vivo formulations, a common vehicle includes PEG300 and Tween 80[1].
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small amounts of precipitate.
-
Pre-warm the Buffer: Warming your aqueous buffer to the experimental temperature before adding the this compound stock solution can sometimes improve solubility.
Question: My experimental results are inconsistent. Could this be related to this compound stability?
Answer: Yes, inconsistent results can be a sign of compound instability. To investigate this, consider the following:
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions of this compound in your experimental buffer immediately before use. Mixed aqueous solutions should be used immediately for optimal results[1].
-
Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your experimental buffer for the duration of your assay. Analyze the concentration of the intact compound at different time points using an appropriate analytical method like HPLC.
Question: I suspect my this compound has degraded. How can I confirm this?
Answer: Confirming degradation requires analytical methods. Here's a general approach:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of a compound. A degraded sample will show additional peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the mass of potential degradation products, providing clues to the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years[1].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO (up to 59 mg/mL) and ethanol (up to 4 mg/mL)[1]. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month[1][4]. Use fresh DMSO as moisture can reduce solubility[1].
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is insoluble in water[1]. While specific data on its stability in various aqueous buffers is limited, it is generally recommended to prepare working solutions in aqueous buffers fresh for each experiment and use them immediately[1]. The stability in your specific experimental buffer should be validated.
Q4: Is this compound sensitive to light?
A4: There is no specific public data available on the photostability of this compound. As a general precaution for all light-sensitive compounds, it is advisable to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or prolonged experiments.
Q5: How does pH affect the stability of this compound?
A5: While specific pH stability data for this compound is not available, other BTK inhibitors have shown susceptibility to degradation in acidic and alkaline conditions. Therefore, it is crucial to evaluate the stability of this compound in your specific buffered solution if the pH is not neutral.
This compound Storage and Solution Stability Data
| Form | Solvent/Condition | Temperature | Duration | Reference |
| Powder | Solid | -20°C | 3 years | [1] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1][4] |
| Aqueous Working Solution | Experimental Buffer | Room Temperature | Use immediately | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month)[1][4].
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in your experimental buffer using HPLC.
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Time Zero Sample: Immediately after preparation, take a "time zero" aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots.
-
Sample Analysis: Analyze all collected aliquots by HPLC.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the "time zero" sample to determine the percentage of the compound remaining. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits the BTK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of tauromustine (TCNU) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Common issues with Elsubrutinib solubility in aqueous solutions
Technical Support Center: Elsubrutinib Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound (also known as ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Like many kinase inhibitors, this compound is a lipophilic molecule, which can present challenges with aqueous solubility.[2][3] It is reported to be insoluble in water but soluble in organic solvents like DMSO and ethanol.[4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for poorly soluble compounds and typically indicates that the aqueous solubility of this compound has been exceeded. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution if its concentration in the final aqueous environment is above its solubility limit. It is crucial to visually inspect for any cloudiness or precipitate after dilution.[5]
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: For preparing stock solutions, it is recommended to use a pure, anhydrous organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 59 mg/mL.[4] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[4]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7][8][9] These methods can be categorized as physical and chemical modifications.[6][8]
-
Co-solvents: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to your aqueous buffer can increase solubility.[7][8]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[7][10]
-
Use of Surfactants: Surfactants like Tween-80 and Pluronic-F68 can be used to increase the solubility of hydrophobic drugs.[7]
-
Complexation: The use of cyclodextrins to form inclusion complexes is a technique used to enhance the aqueous solubility of nonpolar molecules.[6][7]
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7][8][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Precipitate Formation During Dilution
If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow these steps:
Step 1: Visual Inspection and Confirmation
-
Carefully inspect the solution for any signs of cloudiness, particulates, or precipitate.
-
If unsure, centrifuge the solution at high speed to pellet any undissolved compound.[5]
Step 2: Optimization of Final DMSO Concentration
-
The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally 2% or less, to minimize its effect on the experiment and to avoid precipitating the compound.[12]
Step 3: Modifying the Dilution Method
-
Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
Step 4: Employing Solubility Enhancement Techniques
-
If the above steps are insufficient, consider incorporating a solubility-enhancing agent into your aqueous buffer as detailed in the FAQs.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Reference |
| DMSO | 59 mg/mL (198.41 mM) | [4] |
| Ethanol | 4 mg/mL | [4] |
| Water | Insoluble | [4] |
Note: The exact solubility can be batch-dependent and influenced by factors such as purity, crystalline form, temperature, and pH.
Experimental Protocols
Here are detailed protocols for common experiments related to assessing and improving the solubility of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a sufficient volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[1]
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which this compound begins to precipitate in a specific aqueous buffer.[12][13][14][15]
-
Preparation: Prepare a series of dilutions of the this compound DMSO stock solution in your aqueous buffer of interest.
-
Incubation: Allow the dilutions to equilibrate by shaking or rotating at room temperature for a set period (e.g., 2 hours).[12][13]
-
Observation: Visually inspect each dilution for any signs of precipitation.
-
Separation: Centrifuge the solutions at high speed to pellet any precipitate.[5]
-
Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
-
Determination: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 3: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of this compound.[13][14][15]
-
Addition: Add an excess amount of solid this compound powder to your aqueous buffer.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Filtration: Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. brimr.org [brimr.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. creative-biolabs.com [creative-biolabs.com]
Interpreting unexpected results in Elsubrutinib assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Elsubrutinib, a potent and irreversible Bruton's Tyrosine Kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] It forms a covalent bond with a cysteine residue (Cys481) in the catalytic domain of BTK, leading to sustained inhibition of its kinase activity.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] By inhibiting BTK, this compound effectively blocks these downstream cellular functions.[1][2]
Q2: What are the primary applications of this compound in research?
This compound is primarily investigated for its therapeutic potential in inflammatory and autoimmune diseases.[1] Its ability to inhibit BCR and Fc receptor-mediated signaling makes it a valuable tool for studying the role of B-cells in conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1][2][5]
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the assay system and cell type. It is crucial to perform a dose-response experiment to determine the IC50 in your specific model. However, based on available data, here are some general ranges:
| Assay Type | Target/System | Value |
| Biochemical Assay | BTK Catalytic Domain | IC50: 0.18 µM |
| Biochemical Assay | BTK (C481S mutant) | IC50: 2.6 µM |
| Cellular Assays | Various (e.g., B-cell proliferation) | Effective concentrations are typically in the low nanomolar to micromolar range, but must be empirically determined. |
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in fresh, moisture-free DMSO to prepare a stock solution.[2] For long-term storage, the powdered form should be kept at -20°C. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes in biochemical and cellular assays involving this compound and provides a systematic approach to troubleshooting.
Scenario 1: Lower than Expected Potency in a Biochemical Kinase Assay
You perform an in vitro kinase assay with recombinant BTK and observe an IC50 value for this compound that is significantly higher than the reported 0.18 µM.
Caption: Troubleshooting workflow for unexpected biochemical assay results.
| Possible Cause | Recommended Action |
| Compound Instability | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Verify that the buffer composition, pH, and temperature are optimal for BTK activity. Ensure the ATP concentration is appropriate (typically at or near the Km for ATP) for an IC50 determination. |
| Enzyme/Substrate Issues | Confirm the activity of your recombinant BTK enzyme using a known potent inhibitor as a positive control. Ensure the quality and concentration of your substrate are correct. |
| Insufficient Incubation Time | As a covalent inhibitor, this compound's inhibitory activity is time-dependent. Pre-incubating the enzyme with the inhibitor before adding ATP can lead to a more accurate potency measurement. Perform a time-course experiment to determine the optimal pre-incubation time.[6] |
Scenario 2: Lack of Cellular Activity or Reduced Potency in Cell-Based Assays
You are treating a B-cell line with this compound but do not observe the expected downstream effects, such as inhibition of proliferation or reduced phosphorylation of BTK's substrate, PLCγ2.
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
| Possible Cause | Recommended Action |
| Incorrect Dosage | The effective concentration in a cellular context may be different from the biochemical IC50. Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the EC50 in your specific cell line.[7] |
| Low Cell Permeability | Although this compound is orally active, its permeability can vary between cell lines. If suspected, compare its activity with a well-known permeable BTK inhibitor. |
| High Protein Binding | If using serum-containing media, this compound may bind to proteins like albumin, reducing its effective concentration.[7] Repeat the experiment in low-serum or serum-free media to test this possibility. |
| Drug Resistance (BTK C481S Mutation) | The C481S mutation in BTK confers resistance to covalent inhibitors like this compound.[1][8] If you are using a cell line that has been previously exposed to covalent BTK inhibitors, sequence the BTK gene to check for this mutation. This compound is significantly less potent against the C481S mutant.[1] |
| Transient Effect/Cellular Adaptation | Cells can adapt to kinase inhibition by activating compensatory signaling pathways.[7] Perform a time-course experiment, analyzing downstream readouts (e.g., p-PLCγ2) at multiple time points after treatment (e.g., 1, 6, 12, 24 hours). |
Scenario 3: Unexpected Off-Target Effects or Cellular Toxicity
You observe significant cytotoxicity at concentrations where you expect specific BTK inhibition, or you see modulation of pathways not directly linked to BTK signaling.
| Possible Cause | Recommended Action |
| High Compound Concentration | Even selective inhibitors can engage multiple targets at high concentrations.[9][10] Ensure you are using the lowest effective concentration determined from your dose-response curve. |
| Known Off-Target Kinases | While this compound is highly selective, it may inhibit other kinases at higher concentrations.[2] If the unexpected phenotype is critical to your research, consider performing a broad kinase screen to identify potential off-target interactions.[7] |
| Irreversible Nature of Inhibition | Because this compound is a covalent inhibitor, its effects can be long-lasting and may lead to cumulative toxicity if off-target binding occurs.[11] There is no simple solution other than using the lowest effective concentration for the shortest necessary duration. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of DMSO is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1%).[7] |
Key Experimental Protocols
1. General Protocol for a Cell-Based BTK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells (e.g., Ramos B-cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Starvation (Optional): If necessary, serum-starve the cells to reduce basal signaling pathway activation.
-
Inhibitor Pre-treatment: Treat cells with a dilution series of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the B-cell receptor pathway using an appropriate agonist (e.g., anti-IgM antibody) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place plates on ice, aspirate media, and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent. Quantify band intensities to determine the change in phosphorylation relative to the total protein and vehicle-treated controls.
2. Protocol for a Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase buffer, ATP solution, recombinant BTK enzyme, and substrate solution (e.g., a generic tyrosine kinase substrate). Dilute this compound to various concentrations.
-
Reaction Setup: In a multi-well plate, add the this compound dilutions or vehicle control.
-
Enzyme Addition: Add the diluted BTK enzyme to all wells except the "no-enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the covalent inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the reaction. Incubate for a time within the linear range of the enzyme reaction (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is a general guideline based on commercially available assays like the Promega ADP-Glo™ Kinase Assay.[12] Always refer to the specific manufacturer's instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. onclive.com [onclive.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. promega.com [promega.com]
Elsubrutinib Specificity Controls: A Technical Support Guide
Welcome to the technical support center for elsubrutinib. This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals design and interpret control experiments to ensure the specificity of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (formerly ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell development, differentiation, and signaling.[2][3][4] It is a key component of the B cell receptor (BCR) signaling pathway.[4]
Q2: Why are control experiments for specificity important when using this compound?
A2: While this compound is designed to be a selective BTK inhibitor, like many kinase inhibitors, it has the potential for off-target effects.[5][6] Control experiments are essential to verify that the observed biological effects in your experiments are a direct result of BTK inhibition and not due to the compound acting on other unintended molecular targets. This is critical for the correct interpretation of your results.
Q3: What are the initial steps to assess the specificity of this compound in my experimental system?
A3: A multi-pronged approach is recommended:
-
Biochemical Assays: Start with in vitro kinase profiling to understand the selectivity of this compound against a broad panel of kinases.[5][7]
-
Cell-Based Assays: Confirm on-target engagement in a cellular context using techniques like Western blotting to assess the phosphorylation status of BTK and its downstream targets.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to directly measure the binding of this compound to BTK in intact cells.[8][9]
Q4: I am observing an unexpected phenotype in my this compound-treated cells. How can I determine if this is an off-target effect?
A4: Here is a troubleshooting workflow to investigate unexpected phenotypes:
-
Confirm Target Engagement: First, verify that this compound is inhibiting BTK in your experimental system at the concentration used. This can be done by assessing the phosphorylation of BTK at Y223 and its downstream substrate PLCγ2 at Y759.
-
Use a Structurally Unrelated BTK Inhibitor: If possible, treat your cells with another BTK inhibitor that has a different chemical scaffold. If this second inhibitor reproduces the phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If you can express a drug-resistant mutant of BTK (e.g., C481S for irreversible inhibitors), you can test if the expression of this mutant "rescues" the phenotype in the presence of this compound.
-
Kinome-wide Profiling: Consider performing a kinome-wide selectivity profiling of this compound to identify potential off-target kinases that might be responsible for the observed phenotype.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of BTK signaling observed | - this compound concentration is too low.- The compound has degraded.- The cell line does not express functional BTK. | - Perform a dose-response experiment to determine the optimal concentration.- Use a fresh stock of this compound.- Confirm BTK expression in your cell line by Western blot or qPCR. |
| Inconsistent results between experiments | - Variability in cell density or passage number.- Inconsistent incubation times with this compound. | - Standardize cell culture conditions.- Ensure precise and consistent timing for all experimental steps. |
| High background in kinase assays | - Non-specific binding of antibodies.- High endogenous kinase activity. | - Optimize antibody concentrations and blocking conditions.- Use appropriate controls, such as a known inactive kinase. |
Key Specificity Data
| Target | IC50 (µM) | Assay Type | Reference |
| BTK (catalytic domain) | 0.18 | Biochemical | [1] |
| BTK (C481S mutant) | 2.6 | Biochemical | [1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases. Commercial services are widely available for comprehensive kinase profiling.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to identify potential off-targets.
Principle: Kinase activity is measured in the presence of varying concentrations of the inhibitor. The amount of a phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.[10][11]
Materials:
-
This compound stock solution (in DMSO)
-
Panel of purified kinases
-
Corresponding kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BTK in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein (BTK) can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.[8][9][12]
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against BTK)
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble BTK in the supernatant by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizing Key Concepts
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical signaling molecule downstream of the B cell receptor (BCR).[4] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways that control B cell proliferation, survival, and differentiation.[3][4]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Testing
A logical workflow is essential for systematically evaluating the specificity of this compound. This involves a combination of biochemical and cell-based assays.
Caption: A workflow for determining the specificity of this compound's effects.
Logic of Control Experiments
Control experiments are designed to systematically rule out alternative explanations for your experimental observations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. CETSA [cetsa.org]
Addressing batch-to-batch variability of Elsubrutinib
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and address potential batch-to-batch variability of Elsubrutinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AS-0871, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways. By inhibiting BTK, this compound blocks B-cell activation, proliferation, and signaling, making it a therapeutic candidate for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
Batch-to-batch variability of small molecule inhibitors can stem from several factors during synthesis and handling, including:
-
Purity and Impurity Profile: Differences in the percentage of the active pharmaceutical ingredient (API) and the presence of various impurities.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Solubility and Stability: Variations in how well the compound dissolves and its stability under different storage conditions.
-
Potency: Changes in the biological activity (e.g., IC50) of the compound.
Q3: How should I store and handle this compound to minimize variability?
To ensure consistency, it is recommended to:
-
Store the solid compound at -20°C or -80°C.
-
Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C.
-
Before use, thaw the aliquot completely and ensure it is fully dissolved.
Troubleshooting Guide for this compound Variability
If you are observing inconsistent results between different batches of this compound, follow this troubleshooting guide.
Issue: A new batch of this compound shows reduced efficacy in my cell-based assay compared to a previous batch.
Step 1: Verify Compound Identity and Purity
The first step is to confirm that the new batch of this compound meets the expected quality standards.
-
Action: Perform High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
-
Purpose: To confirm the chemical identity, purity, and impurity profile of the new batch.
-
Comparison: Compare the results to the certificate of analysis (CoA) provided by the manufacturer and, if available, to data from a previously well-performing batch.
Step 2: Assess Compound Potency
If the purity is confirmed, the next step is to determine if there is a difference in the biological potency of the new batch.
-
Action: Perform a dose-response experiment to determine the IC50 value of the new batch.
-
Purpose: To quantitatively measure the concentration of this compound required to inhibit BTK activity by 50%.
-
Comparison: Compare the IC50 value of the new batch to the expected value and to the IC50 of a previous batch.
Step 3: Evaluate Compound Solubility
Poor solubility can lead to a lower effective concentration in your experiment.
-
Action: Visually inspect the dissolved this compound stock solution for any precipitates. Measure the solubility of the new batch if issues are suspected.
-
Purpose: To ensure that this compound is fully dissolved at the working concentration.
-
Action: If solubility is an issue, try gentle warming or sonication to aid dissolution.
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for this compound batch variability.
Data Presentation
When comparing different batches of this compound, organize your data in a clear, tabular format.
Table 1: Comparison of this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | 98.2% | > 98.0% |
| Major Impurity (%) | 0.15% | 0.45% | < 0.20% |
| Molecular Weight (LC-MS) | 459.5 g/mol | 459.5 g/mol | Matches theoretical |
| IC50 (nM) | 5.2 nM | 15.8 nM | < 10 nM |
| Solubility in DMSO | Soluble | Precipitate observed | Fully Soluble |
Key Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Preparation of this compound Sample:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or DMSO) to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell-Based BTK Phosphorylation Assay for IC50 Determination
-
Cell Culture:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Starve the cells in serum-free media for 2-4 hours before the experiment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
-
B-Cell Receptor (BCR) Stimulation:
-
Stimulate the cells with an anti-IgM antibody for 5-10 minutes to induce BTK phosphorylation.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated BTK (pBTK) and total BTK.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal.
-
Plot the normalized pBTK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway
This compound targets BTK within the B-cell receptor signaling pathway. Understanding this pathway is crucial for designing mechanism-of-action studies.
Caption: Simplified B-cell receptor signaling pathway showing this compound's inhibition of BTK.
Validation & Comparative
Elsubrutinib vs. Ibrutinib: A Comparative Analysis of BTK Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for these conditions. Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant clinical efficacy; however, its use is associated with off-target effects due to its broad kinase inhibition profile. This has spurred the development of second-generation BTK inhibitors, such as elsubrutinib, which are designed for improved selectivity. This guide provides an objective comparison of this compound and ibrutinib, focusing on their BTK inhibition selectivity, supported by available experimental data.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a crucial determinant of its safety profile. Off-target inhibition can lead to a range of adverse effects. The following table summarizes the available quantitative data on the inhibitory activity of this compound and ibrutinib against BTK and a panel of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.
| Kinase Target | This compound (ABBV-105) IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Ibrutinib Off-Target IC50 / BTK IC50) |
| BTK | 180 [1][2][3] | 0.5 [4] | - |
| TEC | 23,400 | 78 | 156 |
| ITK | 32,400 | 10 | 20 |
| BMX | 8,640 | 1 | 2 |
| TXK | 9,180 | 38 | 76 |
| BLK | - | 0.5 | 1 |
| EGFR | - | 5.6 | 11.2 |
| JAK3 | - | 16 | 32 |
| HER2 | - | 9.4 | 18.8 |
| CSK | - | 4.2 | 8.4 |
Data for this compound's off-target kinases are from a single source and may not be as extensively characterized as those for ibrutinib. The IC50 for this compound is for the BTK catalytic domain.[1] The term "Fold Selectivity" for ibrutinib is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for BTK, providing a measure of its relative selectivity.
Understanding the BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. Both this compound and ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity and disrupting the downstream signaling pathway.[1]
Caption: The BTK signaling pathway and points of inhibition.
Experimental Protocols
The determination of kinase inhibition selectivity is a critical step in drug development. Below are generalized protocols for key experiments used to assess the selectivity of BTK inhibitors like this compound and ibrutinib.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Purified recombinant human BTK enzyme and other kinases of interest.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
Adenosine triphosphate (ATP).
-
Test inhibitors (this compound, ibrutinib) at various concentrations.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar detection system).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (or vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Target Engagement Assay
Cell-based assays are essential to confirm that an inhibitor can effectively engage its target within a cellular context.
Objective: To measure the extent to which an inhibitor binds to its target kinase in living cells.
Materials:
-
A cell line that endogenously expresses BTK (e.g., a B-cell lymphoma line).
-
Test inhibitors (this compound, ibrutinib) at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific for total BTK and phosphorylated BTK (pBTK).
-
Western blotting or ELISA reagents.
Procedure:
-
Cell Treatment: Culture the BTK-expressing cells and treat them with various concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: After treatment, harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Target Engagement Analysis:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies against total BTK and pBTK. The level of pBTK relative to total BTK indicates the extent of BTK inhibition.
-
ELISA: Use a sandwich ELISA format with capture and detection antibodies to quantify the levels of total BTK and pBTK in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA) to determine the level of BTK phosphorylation at each inhibitor concentration. Plot the percentage of BTK inhibition against the inhibitor concentration to determine the cellular IC50.
Concluding Remarks
The available data indicates that both this compound and ibrutinib are potent inhibitors of BTK. However, they appear to differ significantly in their selectivity profiles. Ibrutinib exhibits activity against a broader range of kinases, including members of the TEC and EGFR families, which has been associated with some of its clinical side effects.[4]
This compound is described as a "highly selective" BTK inhibitor.[1][2][3] While comprehensive public data on its off-target kinase inhibition profile is limited, the available information suggests significantly less activity against other TEC family kinases compared to ibrutinib. This enhanced selectivity is a key design feature of second-generation BTK inhibitors, aiming to improve the therapeutic window and reduce off-target-related adverse events.
For researchers and drug development professionals, the choice between different BTK inhibitors will depend on the specific therapeutic context, balancing the desired on-target efficacy with the potential for off-target effects. Further head-to-head clinical and preclinical studies with comprehensive kinase profiling will be crucial to fully elucidate the comparative selectivity and clinical implications of this compound versus ibrutinib.
References
Elsubrutinib Demonstrates Potent Anti-Inflammatory Effects in Preclinical Models of Autoimmune Disease
New data from animal studies highlight the therapeutic potential of Elsubrutinib (ABBV-105), a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in treating rheumatoid arthritis and systemic lupus erythematosus (SLE). The findings reveal dose-dependent efficacy in reducing key markers of disease activity, positioning this compound as a promising candidate for further clinical investigation.
This compound has shown significant efficacy in well-established animal models of rheumatoid arthritis and lupus, demonstrating its ability to modulate the immune responses that drive these chronic inflammatory conditions. In preclinical evaluations, the BTK inhibitor effectively suppressed paw swelling and bone degradation in a rat model of collagen-induced arthritis (CIA) and mitigated disease progression in a mouse model of lupus nephritis.[1]
Comparative Efficacy in a Nutshell
To contextualize the performance of this compound, this guide provides a comparative overview with other therapeutic agents evaluated in similar preclinical models. While direct head-to-head studies are limited, the available data allows for an informed assessment of this compound's potential.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical tool that mimics many aspects of human rheumatoid arthritis. The table below summarizes the efficacy of this compound in this model compared to other BTK inhibitors and a JAK inhibitor.
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound (ABBV-105) | Rat CIA | Inhibition of paw swelling and bone destruction. | Demonstrated compelling efficacy.[1] |
| Evobrutinib | Mouse CIA | Dose-dependent reduction in arthritis development. | 69% to 92% reduction in disease activity with 1 mg/kg or 3 mg/kg dosing, respectively.[2] |
| Novel dual BTK/JAK3 inhibitor (XL-12) | Rat Adjuvant Arthritis & Mouse CIA | Significant reduction in paw volume and arthritis index. | Showed more efficacy than ibrutinib in suppressing arthritis progression in the adjuvant arthritis model.[3] In the CIA model, significant reduction in paw volume and arthritis index at 10 and 20 mg/kg.[3] |
| Upadacitinib (JAK inhibitor) | Human RA Patients (Phase 2) | Change from baseline in DAS28-CRP. | Significant improvements in disease activity. |
Systemic Lupus Erythematosus: Lupus Nephritis Model
In an interferon-alpha-accelerated mouse model of lupus nephritis, this compound demonstrated a reduction in disease activity.[1] The following table provides a comparison with other treatments investigated in similar lupus models.
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound (ABBV-105) | IFNα-accelerated lupus nephritis model | Reduction in disease activity. | Demonstrated compelling efficacy.[1] |
| Other BTK inhibitors | Various murine lupus models | Reduction of disease activity. | Generally effective in preclinical models. |
| Upadacitinib (JAK inhibitor) | Human SLE Patients (Phase 2) | Achievement of SRI-4 and reduction in flares. | Demonstrated significant improvements in SLE disease activity.[4][5] |
Deep Dive into Experimental Protocols
The robust preclinical data supporting this compound's efficacy is underpinned by rigorous experimental designs.
Collagen-Induced Arthritis (CIA) in Rats
The therapeutic effect of this compound in rheumatoid arthritis was evaluated using the rat CIA model. This model is induced by immunization with type II collagen, leading to an autoimmune response that targets the joints, resulting in inflammation, swelling, and bone and cartilage destruction. Key parameters assessed in these studies include paw volume to quantify swelling and histological analysis of the joints to evaluate inflammation, pannus formation, and bone erosion.[1]
Interferon-alpha Accelerated Lupus Nephritis in Mice
To assess its potential in treating SLE, this compound was tested in an IFNα-accelerated lupus nephritis model.[1] This model utilizes lupus-prone mice, such as the NZB/W F1 strain, where the disease is hastened and exacerbated by the administration of interferon-alpha, a key cytokine in lupus pathogenesis. The primary readouts for efficacy in this model include the measurement of proteinuria (excess protein in the urine, indicative of kidney damage), serum levels of anti-double-stranded DNA (dsDNA) antibodies (a hallmark of SLE), and histological examination of the kidneys to assess the degree of glomerulonephritis.[1]
Visualizing the Mechanism and Workflow
To better understand the scientific basis of this compound's action and the experimental process, the following diagrams are provided.
The Bigger Picture: this compound in Autoimmune Disease Treatment
The preclinical data for this compound are encouraging, suggesting that potent and selective BTK inhibition can effectively target the underlying pathology of rheumatoid arthritis and lupus. The correlation between BTK occupancy and in vivo efficacy further strengthens the rationale for its development.[1] While clinical trial results in rheumatoid arthritis have indicated that the therapeutic effect of a combination therapy with the JAK inhibitor upadacitinib was primarily driven by upadacitinib, the preclinical efficacy of this compound in animal models remains a significant finding.[6] In systemic lupus erythematosus, phase II clinical trials have explored this compound both as a monotherapy and in combination with upadacitinib.[5][7][8] The insights gained from these animal studies are invaluable for designing and interpreting clinical trials and for understanding the full therapeutic potential of targeting the BTK pathway in autoimmune diseases.
References
- 1. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 4. Efficacy and safety of upadacitinib as monotherapy or combined with this compound for the treatment of systemic lupus erythematosus: results through 104 weeks in a long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of ABBV-599 High Dose (this compound 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 8. Study Details Page [abbvieclinicaltrials.com]
Elsubrutinib in Systemic Lupus Erythematosus: A Comparative Analysis of Phase II Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Phase II clinical trial data for elsubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in the treatment of Systemic Lupus Erythematosus (SLE). The data is compared with other BTK inhibitors that have undergone similar clinical evaluation for SLE, offering a valuable resource for researchers and drug development professionals in the field of autoimmune diseases.
Introduction to BTK Inhibition in SLE
Systemic Lupus Erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B cells and myeloid cells, playing a crucial role in their activation, proliferation, and differentiation.[1] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of SLE, making it a promising therapeutic target. This compound is one of several BTK inhibitors that have been investigated in clinical trials for SLE.
This compound Phase II "SLEek" Trial Overview
This compound was evaluated in the Phase II "SLEek" study (NCT03978520), a randomized, double-blind, placebo-controlled trial in adult patients with moderately to severely active SLE.[2][3] The study assessed this compound as a monotherapy and in combination with upadacitinib, a Janus kinase (JAK) inhibitor.
An important outcome of the SLEek study was the discontinuation of the this compound 60 mg monotherapy arm due to a lack of efficacy based on a planned interim analysis.[3] Consequently, this guide will focus on the available data for this compound monotherapy prior to its discontinuation and provide a comparative landscape with other BTK inhibitors. The combination of this compound and upadacitinib (ABBV-599) demonstrated greater efficacy and is also discussed.
Comparative Efficacy of BTK Inhibitors in SLE
The following table summarizes the key efficacy endpoints from the Phase II clinical trials of this compound and other BTK inhibitors in SLE. The primary endpoint for most of these trials was the SLE Responder Index 4 (SRI-4), a composite measure of disease activity.
| Drug (Trial Name) | Dosage | Primary Endpoint | Week of Assessment | Drug Response Rate (%) | Placebo Response Rate (%) | P-value |
| This compound (SLEek) | 60 mg QD | SRI-4 + Steroid Dose ≤10 mg | 24 | - (Discontinued) | 37.3 | - |
| ABBV-599 HD (SLEek) | This compound 60 mg + Upadacitinib 30 mg QD | SRI-4 + Steroid Dose ≤10 mg | 24 | 48.5 | 37.3 | 0.081 |
| Evobrutinib | 25 mg QD | SRI-4 | 52 | 55.7 | 45.6 | NS |
| 75 mg QD | SRI-4 | 52 | 51.7 | 45.6 | NS | |
| 50 mg BID | SRI-4 | 52 | 48.2 | 45.6 | NS | |
| Fenebrutinib | 150 mg QD | SRI-4 | 48 | 51 | 44 | 0.37 |
| 200 mg BID | SRI-4 | 48 | 52 | 44 | 0.34 | |
| Orelabrutinib | 50 mg QD | SRI-4 | 12 | 50.0 | 35.7 | NS |
| 80 mg QD | SRI-4 | 12 | 61.5 | 35.7 | NS | |
| 100 mg QD | SRI-4 | 12 | 64.3 | 35.7 | NS |
NS: Not Significant. Data for this compound monotherapy was not available due to early discontinuation.[3] ABBV-599 HD data is provided for context.[3] Evobrutinib data from its Phase II trial.[4] Fenebrutinib data from its Phase II trial.[5][6] Orelabrutinib data from its Phase Ib/IIa trial.[7][8]
Comparative Safety of BTK Inhibitors in SLE
The safety profile of BTK inhibitors is a critical consideration in their development. The following table summarizes the key safety findings from the Phase II clinical trials.
| Drug | Most Common Adverse Events (AEs) | Serious Adverse Events (SAEs) |
| This compound (in combination) | Infections, gastrointestinal disorders | Infrequent, similar to placebo |
| Evobrutinib | Urinary tract infections, headache, nasopharyngitis, diarrhea, increased ALT | Similar rates to placebo; two fatal TEAEs in the evobrutinib group in the SLE trial. |
| Fenebrutinib | Similar to placebo; more SAEs in the higher dose group | Higher incidence in the 200 mg BID arm compared to placebo.[5] |
| Orelabrutinib | Mostly mild to moderate AEs; dose-dependent increase in AEs | 3 patients with treatment-related SAEs (one Grade 3) |
Safety data for this compound is primarily from its use in combination therapy.[9] Evobrutinib safety data is from a pooled analysis of its Phase II trials.[10] Fenebrutinib safety data from its Phase II trial.[5] Orelabrutinib safety data from its Phase Ib/IIa trial.[7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the clinical trial methodologies, the following diagrams illustrate the BTK signaling pathway and the workflow for the SRI-4 experimental protocol.
References
- 1. neurologylive.com [neurologylive.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Dose-Ranging Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton’s Tyrosine Kinase Inhibitor, Fenebrutinib (GDC-0853), in Moderate to Severe Systemic Lupus Erythematosus: Results of a Phase 2 Randomized Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Latest Data of InnoCare’s Orelabrutinib for the Treatment of SLE Presented at LBA Session of EULAR 2022 - BioSpace [biospace.com]
- 9. rmdopen.bmj.com [rmdopen.bmj.com]
- 10. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Elsubrutinib's Kinase Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Elsubrutinib (ABBV-105), a covalent, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other clinically relevant BTK inhibitors. Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting potential off-target effects and informing clinical development strategies. While comprehensive public data on this compound's kinome-wide selectivity is limited, this guide synthesizes available information and places it in the context of well-characterized BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.
Executive Summary
This compound is described as a highly selective BTK inhibitor.[1][2] Preclinical data indicates that it demonstrates greater than 30-fold selectivity against other kinases that possess a cysteine residue in the same position as Cys481 in BTK, the target of covalent inhibition.[3] This suggests a favorable selectivity profile, aiming to minimize off-target effects that are associated with first-generation BTK inhibitors like ibrutinib. This guide presents the available quantitative data for this compound alongside more extensive kinome scan data for comparator BTK inhibitors to offer a clear perspective on its relative selectivity.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and other BTK inhibitors against a selection of key kinases. It is important to note that direct cross-trial comparisons of IC50 values should be made with caution due to potential variations in assay conditions.
| Kinase | This compound (ABBV-105) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 175 | 0.5 - 7.8 | 3 - 5.3 | <0.5 - 2.6 |
| TEC | 23,400 | 78 | 1,000 | 6.2 |
| ITK | 32,400 | 5 | >10,000 | 62 |
| EGFR | 9,180 | 5.6 | >10,000 | 1.1 |
| ERBB2 (HER2) | 8,640 | 9.4 | >10,000 | 3.4 |
| ERBB4 (HER4) | 14,400 | 1.1 | >10,000 | 3.4 |
| JAK3 | No data | 16 | >10,000 | 58 |
*Data for this compound is from a single preclinical study and may not be directly comparable to data for other inhibitors due to different assay methodologies.[3] Data for other inhibitors is compiled from various sources.
Signaling Pathway Context: BTK and Potential Off-Targets
The diagram below illustrates the central role of BTK in B-cell receptor (BCR) signaling and highlights other key kinases that are often evaluated for off-target inhibition by BTK inhibitors.
Caption: Simplified B-cell receptor signaling and related pathways.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening assays. A common and well-established method is the KINOMEscan™ assay platform.
KINOMEscan™ Assay Workflow
The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases.
Caption: Overview of the KINOMEscan™ experimental workflow.
Methodology in Detail:
-
Assay Components : The assay consists of DNA-tagged recombinant human kinases, an immobilized ligand that binds to the active site of the kinases, and the test compound.
-
Competitive Binding : The test compound is incubated with the kinase panel and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing : Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification : The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag associated with each kinase.
-
Data Analysis : The results are typically expressed as the percentage of kinase binding remaining in the presence of the test compound compared to a vehicle control (e.g., DMSO). A lower percentage indicates stronger inhibition. For more detailed analysis, a dose-response curve can be generated to determine the dissociation constant (Kd) or IC50 value for each kinase interaction.
Discussion of Selectivity
The available data suggests that this compound was designed for high selectivity towards BTK. The >30-fold selectivity against other cysteine-containing kinases is a significant feature, as off-target inhibition of these kinases by first-generation inhibitors like ibrutinib has been linked to adverse effects.[3] For instance, inhibition of TEC family kinases (like TEC and ITK) and EGFR family kinases (like EGFR and ERBB2) by ibrutinib is thought to contribute to some of its side effects. The newer generation of BTK inhibitors, including acalabrutinib and zanubrutinib, also exhibit improved selectivity profiles compared to ibrutinib.
It is important for researchers to consider that in vitro biochemical selectivity does not always directly translate to clinical outcomes. Cellular assays that measure the inhibition of downstream signaling pathways and in vivo studies are necessary to fully characterize the functional consequences of a drug's selectivity profile.
References
A Head-to-Head Showdown: Second-Generation BTK Inhibitors in Focus
A deep dive into the comparative efficacy, safety, and molecular characteristics of acalabrutinib, zanubrutinib, and orelabrutinib reveals a nuanced landscape for researchers and drug developers. While all three agents demonstrate significant improvements over first-generation inhibitors, key differences in their clinical profiles and biochemical properties are critical for informed decision-making in the advancement of B-cell malignancy therapeutics.
Second-generation Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell cancers, offering enhanced selectivity and improved safety profiles compared to their predecessor, ibrutinib. This guide provides a comprehensive head-to-head comparison of the leading second-generation BTK inhibitors: acalabrutinib, zanubrutinib, and orelabrutinib, with a focus on experimental data to support their distinct characteristics.
Clinical Efficacy and Safety: A Comparative Analysis
While direct head-to-head randomized controlled trials for all second-generation BTK inhibitors are limited, matching-adjusted indirect comparisons (MAICs) of pivotal clinical trials provide valuable insights into their relative performance.
A MAIC analysis of the ALPINE (zanubrutinib) and ASCEND (acalabrutinib) trials in patients with relapsed or refractory chronic lymphocytic leukemia (R/R CLL) suggests a potential advantage for zanubrutinib in terms of progression-free survival (PFS) and complete response (CR) rates.[1][2][3][4] One analysis indicated that zanubrutinib was associated with a significant improvement in investigator-assessed PFS (HR = 0.68) and a higher likelihood of achieving a complete response (OR = 2.90) compared to acalabrutinib.[4] However, it is crucial to note that these are indirect comparisons and should be interpreted with caution until confirmed by direct head-to-head trials.[1][3]
Another MAIC presented at the 2023 American Society of Clinical Oncology (ASCO) annual meeting suggested similar efficacy between acalabrutinib and zanubrutinib in R/R CLL but pointed to a lower rate of serious hemorrhage and hypertension with acalabrutinib.[5][6] Real-world evidence also suggests that both acalabrutinib and zanubrutinib have better safety and efficacy outcomes compared to ibrutinib.[7]
Orelabrutinib has also shown promising efficacy in various B-cell malignancies. In a phase 1/2 study for relapsed or refractory mantle cell lymphoma (MCL), orelabrutinib demonstrated an overall response rate (ORR) of 81.1%, with 27.4% achieving a complete response.[8] Clinical data for orelabrutinib in other indications, such as relapsing-remitting multiple sclerosis, is also emerging.[9][10][11]
Table 1: Comparative Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (MAIC Data)
| Outcome | Zanubrutinib (ALPINE) | Acalabrutinib (ASCEND) | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) |
| Progression-Free Survival (PFS) | Superior | - | 0.68 (0.46–0.99)[4] |
| Complete Response (CR) | Higher | - | 2.90 (1.13–7.43)[4] |
| Overall Survival (OS) | Trend towards improvement | - | 0.60 (0.35–1.02)[4] |
Table 2: Key Safety and Tolerability Findings (MAIC and Head-to-Head vs. Ibrutinib Data)
| Adverse Event | Acalabrutinib | Zanubrutinib | Orelabrutinib |
| Atrial Fibrillation | Lower incidence compared to ibrutinib.[12] | Numerically lower rates compared to ibrutinib.[13] | Data from direct comparisons are limited. |
| Hypertension | Significantly lower rates compared to ibrutinib.[13] | Rates not significantly different from ibrutinib in some studies.[13] | Data from direct comparisons are limited. |
| Hemorrhage | Lower rate of serious hemorrhage reported in some MAICs.[5] | - | One patient experienced a grade 3 subcutaneous hemorrhage in a Phase 1/2 trial.[14] |
| Treatment Discontinuation due to AEs | Lower rates compared to ibrutinib.[15] | - | Data from direct comparisons are limited. |
Biochemical Potency and Selectivity
The improved safety profiles of second-generation BTK inhibitors are largely attributed to their increased selectivity for BTK and reduced off-target kinase inhibition.[16][17][18]
Acalabrutinib is highlighted for its high selectivity, with minimal off-target activity against kinases like EGFR, ITK, and TEC.[14][19] In kinase profiling studies, acalabrutinib demonstrated a very low hit rate against a panel of human wild-type kinases.[19] Zanubrutinib, while also highly potent, has a slightly broader kinase inhibition profile compared to acalabrutinib in some assays.[19] Orelabrutinib is also characterized by its high potency and selectivity for BTK.[8][20]
Table 3: Biochemical Potency and Kinase Selectivity
| Inhibitor | BTK IC50 (nM) | Kinase Hit Rate (>65% inhibition at 1 µM) | Key Off-Target Kinases with Minimal Inhibition |
| Acalabrutinib | Potent (specific values vary by assay) | 1.5%[19] | EGFR, ITK, TEC[14] |
| Zanubrutinib | Most potent in some biochemical assays[19] | 4.3%[19] | - |
| Orelabrutinib | 1.6 nM[8] | Minimal off-target binding reported[8] | - |
| Ibrutinib (First-Generation) | 0.5 nM[14] | 9.4%[19] | EGFR, ITK, TEC family kinases[18] |
Signaling Pathways and Experimental Workflows
The therapeutic effect of BTK inhibitors stems from their ability to block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[17][21][22]
Caption: BTK Signaling Pathway Inhibition.
The evaluation of BTK inhibitors involves a series of standardized in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
1. BTK Kinase Assay (IC50 Determination)
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant BTK. The phosphorylation of a substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
Materials: Recombinant human BTK enzyme, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[23][24]
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the diluted inhibitor.
-
Add a solution containing the BTK enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[23]
-
2. Kinome-wide Selectivity Screening
-
Principle: To assess the selectivity of a BTK inhibitor, it is screened against a large panel of purified human kinases. The percentage of inhibition for each kinase at a fixed inhibitor concentration (e.g., 1 µM) is determined.[19]
-
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™). The technology often involves a competition binding assay where the ability of the test compound to displace a ligand from the kinase active site is measured.
3. Cellular BTK Phosphorylation Assay
-
Principle: This assay measures the inhibition of BTK autophosphorylation at a specific residue (e.g., Y223) in a cellular context, providing a more physiologically relevant measure of inhibitor potency.
-
Materials: B-cell lymphoma cell lines, complete culture medium, test inhibitors, anti-phospho-BTK (Y223) antibody, secondary antibody conjugated to a fluorescent marker, and a flow cytometer or imaging system.
-
Protocol:
-
Seed B-cell lymphoma cells in a 96-well plate.
-
Treat the cells with various concentrations of the BTK inhibitor for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce BTK activation.
-
Fix and permeabilize the cells.
-
Stain the cells with the primary anti-phospho-BTK antibody, followed by the fluorescently labeled secondary antibody.
-
Analyze the level of BTK phosphorylation using flow cytometry or a high-content imaging system.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BTK phosphorylation.
-
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Orelabrutinib | MS Trust [mstrust.org.uk]
- 11. mssociety.org.uk [mssociety.org.uk]
- 12. ascopubs.org [ascopubs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Second-generation inhibitors of Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity - OAK Open Access Archive [oak.novartis.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
Dual-Targeting in Autoimmune Disease: A Comparative Analysis of Elsubrutinib and Upadacitinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of elsubrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor, in combination with upadacitinib, a Janus Kinase (JAK) inhibitor. We will delve into the available clinical and preclinical data, present detailed experimental methodologies where available, and visualize the key signaling pathways to offer a clear perspective on the therapeutic potential and limitations of this dual-targeting approach in autoimmune diseases.
Introduction
Targeted therapies have revolutionized the treatment of autoimmune diseases. Small molecule inhibitors targeting intracellular signaling pathways offer an alternative to biologic agents. This compound (ABBV-105) is an irreversible and selective BTK inhibitor, a key enzyme in B-cell receptor (BCR) signaling.[1][2] Upadacitinib is a selective JAK1 inhibitor that modulates the signaling of numerous pro-inflammatory cytokines.[3] Given their distinct but complementary roles in the immune response, the combination of this compound and upadacitinib has been investigated as a potential therapy for autoimmune conditions such as Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).
Mechanisms of Action
This compound: Targeting B-Cell Activation
This compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors. By irreversibly binding to BTK, this compound blocks the signaling cascade that leads to B-cell proliferation, differentiation, and antibody production.[4] Preclinical studies have shown that this compound inhibits histamine release from basophils, IL-6 release from monocytes, and TNF-α release from peripheral blood mononuclear cells (PBMCs).[1]
Upadacitinib: Dampening Cytokine Signaling
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors to the nucleus, primarily through the STAT (Signal Transducer and Activator of Transcription) pathway. By preferentially inhibiting JAK1, upadacitinib interferes with the signaling of several pro-inflammatory cytokines implicated in autoimmune diseases, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others.[3] Preclinical models of arthritis have demonstrated that upadacitinib can reduce paw swelling, synovial inflammation, cartilage damage, and bone erosion.[3]
Signaling Pathway Diagrams
Caption: this compound inhibits BTK, a key component of the B-cell receptor signaling pathway.
Caption: Upadacitinib selectively inhibits JAK1, blocking pro-inflammatory cytokine signaling.
Efficacy in Combination: Clinical Trial Data
The combination of this compound and upadacitinib has been evaluated in Phase 2 clinical trials for Rheumatoid Arthritis and Systemic Lupus Erythematosus.
Rheumatoid Arthritis (RA)
A Phase 2, randomized, double-blind, placebo-controlled study (NCT03682705) assessed the efficacy and safety of this compound alone and in combination with upadacitinib (as ABBV-599) in patients with moderately to severely active RA who had an inadequate response to biologic DMARDs.
Table 1: Efficacy Results in Rheumatoid Arthritis (NCT03682705)
| Treatment Group | N | Change from Baseline in DAS28-CRP at Week 12 (Least Squares Mean) | p-value vs. Placebo |
| Placebo | 19 | - | - |
| This compound 5 mg | 41 | -0.21 | 0.57 |
| This compound 20 mg | 39 | -0.20 | 0.61 |
| This compound 60 mg | 41 | -0.40 | 0.29 |
| Upadacitinib 15 mg | 40 | -1.75 | <0.0001 |
| ABBV-599 (this compound 60 mg + Upadacitinib 15 mg) | 62 | -1.44 | <0.0001 |
Data sourced from a publication on the NCT03682705 study.
The study concluded that the significant improvements in RA disease activity with the combination therapy (ABBV-599) were primarily driven by the upadacitinib component, with no discernible efficacy from this compound as a monotherapy at the doses tested.
Systemic Lupus Erythematosus (SLE)
The SLEek study (NCT03978520) was a Phase 2, randomized, double-blind, placebo-controlled trial evaluating this compound, upadacitinib, and their combination (ABBV-599) in patients with moderately to severely active SLE.
Table 2: Efficacy Results in Systemic Lupus Erythematosus (SLEek Study - NCT03978520)
| Treatment Group | Key Efficacy Outcomes at Week 48 |
| Placebo | - |
| This compound 60 mg | Discontinued due to lack of efficacy |
| ABBV-599 Low Dose (this compound 60 mg + Upadacitinib 15 mg) | Discontinued due to lack of efficacy |
| Upadacitinib 30 mg | Showed significant improvements in disease activity and reduced flares compared to placebo.[5] |
| ABBV-599 High Dose (this compound 60 mg + Upadacitinib 30 mg) | Demonstrated significant improvements in SLE disease activity and reduced flares compared to placebo.[5] |
Information based on published results of the SLEek study.
In the SLEek study, both upadacitinib monotherapy and the high-dose combination with this compound showed efficacy.[5] A long-term extension of this study suggested that the clinical benefits were maintained or improved through 104 weeks of treatment.[6][7]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. The following descriptions are based on information provided in clinical trial registries and publications.
NCT03682705 (Rheumatoid Arthritis)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]
-
Patient Population: Adults with moderately to severely active RA with an inadequate response or intolerance to at least one biologic DMARD.
-
Treatment Arms:
-
Placebo
-
This compound (5 mg, 20 mg, or 60 mg) once daily
-
Upadacitinib (15 mg) once daily
-
ABBV-599 (this compound 60 mg + Upadacitinib 15 mg) once daily
-
-
Primary Endpoint: Change from baseline in the Disease Activity Score 28 using C-Reactive Protein (DAS28-CRP) at Week 12.
-
Methodology for Primary Endpoint: The DAS28-CRP is a composite score calculated based on the number of tender and swollen joints, patient's global assessment of health, and serum C-reactive protein levels. Specific assay details for CRP measurement were not provided.
NCT03978520 (SLEek - Systemic Lupus Erythematosus)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[10][11]
-
Patient Population: Adults with moderately to severely active SLE.[11]
-
Treatment Arms:
-
Placebo
-
This compound (60 mg) once daily
-
Upadacitinib (30 mg) once daily
-
ABBV-599 Low Dose (this compound 60 mg + Upadacitinib 15 mg) once daily
-
ABBV-599 High Dose (this compound 60 mg + Upadacitinib 30 mg) once daily
-
-
Primary Endpoint: Proportion of subjects achieving a British Isles Lupus Assessment Group (BILAG)-based Composite Lupus Assessment (BICLA) response at Week 24.
-
Methodology for Primary Endpoint: The BICLA response is a composite endpoint that includes: reduction in all BILAG-2004 domains to grade C or D, no worsening in other organ systems, no significant change in the Physician's Global Assessment, and no treatment failure. Detailed scoring rubrics for BILAG-2004 and Physician's Global Assessment were followed, though specific training materials or central review processes are not detailed in public documents.
Experimental Workflow Diagram
Caption: A generalized workflow for the Phase 2 clinical trials of this compound and upadacitinib.
Conclusion
The combination of the BTK inhibitor this compound and the JAK1 inhibitor upadacitinib has been explored as a dual-pronged approach to treating complex autoimmune diseases. In Rheumatoid Arthritis, the clinical benefit of the combination therapy appears to be overwhelmingly driven by upadacitinib, with this compound adding little to no discernible efficacy. In Systemic Lupus Erythematosus, the high-dose combination of this compound and upadacitinib demonstrated efficacy, suggesting a potential synergistic or additive effect in this patient population. However, the discontinuation of the this compound monotherapy and low-dose combination arms in the SLEek study indicates that a certain threshold of JAK inhibition is likely necessary for a clinically meaningful response, and the contribution of BTK inhibition may be context-dependent.
Further research is needed to fully elucidate the patient populations and disease states where a dual BTK/JAK inhibition strategy may offer a significant therapeutic advantage over single-pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of ABBV-599 (this compound and Upadacitinib Combination) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: Results Through 104 Weeks in a Long-Term Extension Study - ACR Meeting Abstracts [acrabstracts.org]
- 7. Efficacy and safety of upadacitinib as monotherapy or combined with this compound for the treatment of systemic lupus erythematosus: results through 104 weeks in a long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Elsubrutinib's In Vivo Efficacy in Modulating Autoantibody Production: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor, Elsubrutinib (formerly ABBV-105), and its in vivo validated effects on autoantibody production. The data presented is based on key preclinical studies and is intended for researchers, scientists, and professionals in drug development. This document summarizes the performance of this compound in established models of autoimmune disease and compares its mechanism and efficacy with other B-cell targeting immunotherapies.
Introduction to this compound and B-Cell Activation
This compound is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases characterized by the production of autoantibodies by plasma cells. By inhibiting BTK, this compound is hypothesized to suppress B-cell activation and proliferation, thereby reducing the generation of autoantibody-producing plasma cells.[2]
Mechanism of Action: BTK Inhibition
The binding of an antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation. BTK is a key component of this pathway. Upon BCR engagement, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation. This compound covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this signaling cascade.
References
Assessing the Safety Profile of Elsubrutinib Compared to Other BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) inhibitors have revolutionized the treatment landscape for a multitude of B-cell malignancies and are showing promise in autoimmune diseases. While their efficacy is well-established, the safety profiles of these agents vary, primarily due to differences in their selectivity and off-target effects. This guide provides a comparative analysis of the safety profile of elsubrutinib, a novel BTK inhibitor, against other established BTK inhibitors, including the first-generation ibrutinib and second-generation agents such as acalabrutinib and zanubrutinib.
Comparative Safety Analysis of BTK Inhibitors
The safety profiles of BTK inhibitors are largely defined by their kinase selectivity. The first-generation BTK inhibitor, ibrutinib, is known for its off-target inhibition of other kinases like TEC, EGFR, and CSK, which can lead to a higher incidence of adverse events such as bleeding, rash, diarrhea, and cardiovascular toxicities.[1][2] Second-generation BTK inhibitors, including acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, resulting in a more favorable safety profile with a lower incidence of certain adverse events.[3][4][5]
This compound is a potent, selective, and irreversible BTK inhibitor.[6][7] Clinical trial data for this compound is primarily from studies in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).[8][9][10] In a phase 2 trial in patients with rheumatoid arthritis, treatment-emergent adverse events were observed in 47% of patients, with similar proportions across all treatment groups, including placebo.[8] In a phase 2 study in patients with SLE, this compound, both alone and in combination with upadacitinib, was generally well-tolerated, with no new safety signals observed beyond those previously known for BTK and JAK inhibitors.[10][11]
The following table summarizes the incidence of key adverse events of clinical interest for various BTK inhibitors based on available clinical trial data. It is important to note that direct head-to-head comparisons of this compound with other BTK inhibitors in the same patient population are limited, and the data presented is from different clinical trial programs in varying indications.
| Adverse Event | This compound (in Autoimmune Diseases) | Ibrutinib (in B-cell Malignancies) | Acalabrutinib (in B-cell Malignancies) | Zanubrutinib (in B-cell Malignancies) |
| Atrial Fibrillation | Data not prominently reported in autoimmune trials | Higher incidence, a known off-target effect[1][12][13] | Lower incidence compared to ibrutinib[4][14][15] | Lower incidence compared to ibrutinib[4][16][17] |
| Hypertension | Data not prominently reported in autoimmune trials | Common, associated with off-target effects[3][12] | Lower incidence compared to ibrutinib[4][14] | Numerically lower or similar rates to ibrutinib in some studies[4][16] |
| Bleeding/Hemorrhage | Data not prominently reported in autoimmune trials | Increased risk due to on-target (BTK) and off-target (TEC) effects[2] | Present, but some studies suggest lower rates of major hemorrhage vs. ibrutinib[12][18] | Present, with some studies suggesting a different bleeding profile than ibrutinib[12] |
| Infection | Infections were reported in clinical trials[11] | Common, a class effect of BTK inhibition[12] | Common, a class effect[12] | Higher rates of neutropenia in some studies, but infection rates can be comparable to other BTKis[4][19] |
| Diarrhea | Data not prominently reported in autoimmune trials | Common, potentially linked to EGFR inhibition[2] | Less frequent than with ibrutinib[18] | Less frequent than with ibrutinib[4] |
| Headache | Data not prominently reported in autoimmune trials | Less common than with some second-generation BTKis | More common than with ibrutinib[14][18] | Reported in clinical trials |
| Rash | Data not prominently reported in autoimmune trials | Common, potentially linked to EGFR inhibition[2] | Less frequent than with ibrutinib | Reported in clinical trials |
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule in B-cell development, differentiation, and activation.[20] It is a component of the B-cell receptor (BCR) signaling pathway.[21] Upon BCR engagement, BTK is activated, leading to downstream signaling cascades that promote B-cell proliferation and survival.[20] BTK inhibitors, such as this compound, covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[6] This blockade of BTK signaling ultimately results in decreased B-cell activation and survival. BTK is also involved in signaling pathways of other immune cells, including myeloid cells, through receptors like Fc receptors and Toll-like receptors.[22]
Caption: BTK Signaling Pathway and Inhibition by BTK Inhibitors.
Experimental Protocols
A critical aspect of developing more selective BTK inhibitors is to characterize their off-target effects. Kinase profiling assays are essential for determining the selectivity of a compound.
Experimental Protocol: Kinase Selectivity Profiling using In Vitro Kinase Assay Panel
Objective: To determine the selectivity of a BTK inhibitor (e.g., this compound) by assessing its inhibitory activity against a broad panel of kinases.
Methodology:
-
Compound Preparation: The test compound (this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Panel Selection: A panel of recombinant human kinases (e.g., >400 kinases) is selected to represent a broad coverage of the human kinome, including kinases known to be off-targets for other BTK inhibitors (e.g., TEC, EGFR, SRC family kinases).
-
Assay Reaction:
-
For each kinase, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system with a fluorescent readout).
-
The test compound at various concentrations is added to the reaction mixture. A control with only the solvent is also included.
-
The reaction is initiated by the addition of the ATP/substrate mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection of Kinase Activity:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³³P]-ATP, typically by capturing the substrate on a filter membrane. The radioactivity on the filter is then quantified using a scintillation counter.
-
Fluorescence-Based Assay: Assays can be based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence (e.g., ADP-Glo™ Kinase Assay). The change in signal is proportional to the kinase activity.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition for each concentration of the test compound is calculated relative to the solvent control.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is determined for each kinase by fitting the dose-response data to a sigmoidal curve.
-
Selectivity is assessed by comparing the IC₅₀ for the target kinase (BTK) to the IC₅₀ values for other kinases in the panel. A higher IC₅₀ for off-target kinases indicates greater selectivity.
-
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 3. ajmc.com [ajmc.com]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. cllsociety.org [cllsociety.org]
- 13. Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Comparative Safety of Ibrutinib Versus Zanubrutinib in Patients With Chronic Lymphocytic Leukemia: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First- versus second-generation Bruton tyrosine kinase inhibitors in Waldenström's Macroglobulinemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Elsubrutinib in Ibrutinib-Resistant Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of elsubrutinib's performance in ibrutinib-resistant models against other Bruton's tyrosine kinase (BTK) inhibitors. The following sections detail available preclinical data, experimental methodologies, and the signaling pathways involved.
This compound (ABBV-105) is a covalent, irreversible BTK inhibitor that has been evaluated in preclinical models, demonstrating activity against both wild-type BTK and the C481S mutant, a common mechanism of resistance to the first-generation BTK inhibitor, ibrutinib. However, its potency is notably reduced against the resistant mutant.
Biochemical Potency Against Wild-Type and C481S Mutant BTK
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its target kinase. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
A preclinical study measured the IC50 of this compound against the catalytic domain of wild-type BTK and the ibrutinib-resistant C481S mutant. The results showed a significant decrease in potency against the mutant form.
| Inhibitor | BTK (Wild-Type) IC50 (µM) | BTK (C481S) IC50 (µM) | Fold Change in Potency |
| This compound (ABBV-105) | 0.18[1] | 2.6[1] | ~14.4 |
This approximate 14.4-fold reduction in potency suggests that while this compound can inhibit the C481S mutant, higher concentrations are required compared to the wild-type enzyme.
Performance in Preclinical Cancer Models
While biochemical assays provide valuable information on direct enzyme inhibition, cell-based and in vivo models offer insights into a drug's performance in a more complex biological context.
Cell-Based Assays
Information regarding the performance of this compound in ibrutinib-resistant cancer cell lines is limited. One study utilized the TMD8 cell line, a model for B-cell lymphoma, to induce acquired resistance to this compound. These resistant cells subsequently showed cross-resistance to other BTK inhibitors, suggesting common resistance mechanisms.
In Vivo Xenograft Models
In a xenograft model using the TMD8 B-cell lymphoma cell line, this compound did not demonstrate significant tumor growth inhibition, even at doses that achieved high BTK occupancy in the tumor tissue.[2] This suggests that potent enzymatic inhibition of BTK may not be sufficient to drive anti-tumor efficacy in this specific model.
Comparative Landscape with Other BTK Inhibitors
To provide context for this compound's performance, it is essential to compare it with other BTK inhibitors, particularly those developed to overcome ibrutinib resistance.
| Inhibitor | Type | Activity against BTK C481S |
| Ibrutinib | Covalent, Irreversible | Significantly reduced |
| Acalabrutinib | Covalent, Irreversible | Significantly reduced |
| Zanubrutinib | Covalent, Irreversible | Significantly reduced |
| Pirtobrutinib | Non-covalent, Reversible | Active |
| Nemtabrutinib | Non-covalent, Reversible | Active |
Second-generation covalent inhibitors like acalabrutinib and zanubrutinib, similar to ibrutinib, are largely ineffective against the C481S mutation because they rely on the same covalent binding mechanism. In contrast, non-covalent, reversible BTK inhibitors such as pirtobrutinib and nemtabrutinib have been specifically designed to be active against both wild-type and C481S-mutant BTK.
Signaling Pathways and Resistance Mechanisms
Understanding the underlying signaling pathways is critical to comprehending both the mechanism of action of BTK inhibitors and the development of resistance.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, a cascade of downstream signaling events is initiated, leading to B-cell proliferation, survival, and differentiation. BTK inhibitors block this pathway, thereby inhibiting the growth of malignant B-cells.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by covalent BTK inhibitors.
Ibrutinib Resistance Mechanisms
The most well-characterized mechanism of acquired resistance to ibrutinib is the C481S mutation in the BTK gene. This mutation replaces the cysteine residue, to which covalent inhibitors irreversibly bind, with a serine. This substitution prevents the formation of the covalent bond, leading to a significant reduction in inhibitor potency. Other less common resistance mechanisms include mutations in PLCγ2, the downstream target of BTK.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of BTK inhibitors.
Biochemical BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity of an inhibitor to the BTK enzyme.
Objective: To measure the IC50 of a test compound against BTK.
Principle: A competitive binding assay where the test compound competes with a fluorescently labeled tracer for binding to the BTK enzyme. The binding is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a FRET (Fluorescence Resonance Energy Transfer) signal. Inhibition of binding by the test compound leads to a decrease in the FRET signal.
Materials:
-
Recombinant BTK enzyme (wild-type or mutant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare Reagents: Dilute the BTK enzyme, Eu-anti-GST antibody, and kinase tracer to the desired concentrations in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Reaction: In a 384-well plate, add the test compound, followed by the BTK enzyme/antibody mixture.
-
Tracer Addition: Add the kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring TR-FRET, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to assess the effect of a compound on the viability of cultured cells.
Objective: To determine the EC50 (half-maximal effective concentration) of a test compound on a cancer cell line.
Principle: This is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Ibrutinib-sensitive and -resistant cancer cell lines
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a CellTiter-Glo® Luminescent Cell Viability Assay.
Conclusion
Based on the available preclinical data, this compound demonstrates inhibitory activity against both wild-type BTK and the ibrutinib-resistant C481S mutant, although with significantly reduced potency against the mutant. Its lack of significant in vivo efficacy in a B-cell lymphoma xenograft model, despite high target occupancy, raises questions about its potential as a monotherapy in this setting. For the treatment of ibrutinib-resistant B-cell malignancies, non-covalent BTK inhibitors that are designed to be agnostic to the C481S mutation currently represent a more promising therapeutic strategy. Further head-to-head comparative studies of this compound against other BTK inhibitors in relevant ibrutinib-resistant cancer models are needed to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Elsubrutinib
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Elsubrutinib. It outlines essential personal protective equipment (PPE), procedural steps for its use, and disposal protocols to ensure a safe research environment.
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of autoimmune diseases. As with any investigational compound, meticulous handling procedures are paramount to mitigate potential exposure risks to researchers and scientists. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the known hazards of similar BTK inhibitors.
Hazard Assessment and Recommended Precautions
Based on the safety data for analogous BTK inhibitors such as Fenebrutinib, Zanubrutinib, and Evobrutinib, this compound should be handled as a potentially hazardous substance. Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Allergic Reactions: May cause skin or respiratory sensitization.[1]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Therefore, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Powder Form) | - Full-face respirator with P100 filter or a combination of a half-mask respirator with P100 filters and chemical splash goggles.- Nitrile or neoprene gloves (double-gloving recommended).- Disposable lab coat or gown with long sleeves and tight cuffs.- Full-length pants and closed-toe shoes. | - All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood.- Use anti-static weigh paper and tools to minimize dust generation.- Ensure gloves are compatible with the solvents to be used for solubilization (e.g., DMSO). |
| Solution Preparation and Handling | - Safety glasses with side shields or chemical splash goggles.- Nitrile or neoprene gloves.- Lab coat or gown.- Full-length pants and closed-toe shoes. | - Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.- Avoid splashing and aerosol generation.- If there is a risk of significant splashing, a face shield should be worn in addition to safety glasses. |
| Cell Culture and In Vitro Assays | - Safety glasses.- Nitrile gloves.- Lab coat. | - All cell culture work should be performed in a certified biosafety cabinet (Class II).- Change gloves frequently, especially after handling stock solutions of this compound. |
| Animal Dosing and Handling | - Safety glasses with side shields or goggles.- Nitrile or neoprene gloves.- Disposable lab coat or gown.- Sleeve covers.- Full-length pants and closed-toe shoes. | - For procedures with a high risk of aerosol generation (e.g., gavage), a respirator may be necessary.- Handle animal bedding and waste from treated animals as potentially contaminated. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
1. Donning PPE Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean, disposable gown or lab coat, ensuring it is fully fastened.
-
Respirator/Mask (if required): Perform a seal check if using a respirator.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the gown or lab coat. If double-gloving, don the first pair, followed by the second.
2. Doffing PPE Sequence (to minimize cross-contamination):
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff downwards, turning them inside out. Remove the inner pair using the same technique.
-
Gown/Lab Coat: Unfasten the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Respirator/Mask: Remove by handling the straps, avoiding touching the front.
-
Hand Hygiene: Perform thorough hand hygiene.
3. Disposal of Contaminated PPE:
-
All disposable PPE (gloves, gowns, masks, etc.) contaminated with this compound should be placed in a designated, sealed hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
